4,4,4-Trifluorocrotonoyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(E)-4,4,4-trifluorobut-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTDALJAKWGZSA-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(F)(F)F)\C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-92-8 | |
| Record name | 4,4,4-Trifluorocrotonoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4,4-Trifluorocrotonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4,4-Trifluorocrotonoyl chloride, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. This document details its chemical identity, physical properties, and safety information. A generalized experimental protocol for its synthesis from 4,4,4-Trifluorocrotonic acid is provided, alongside a discussion of its potential applications in medicinal chemistry, drawing parallels with other trifluoromethyl-containing compounds.
Chemical Identity and Properties
This compound is a reactive acyl chloride featuring a trifluoromethyl group, which imparts unique chemical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 406-92-8 | [1] |
| Molecular Formula | C₄H₂ClF₃O | [1] |
| Molecular Weight | 160.51 g/mol | [1] |
| Boiling Point | 77.0-77.5 °C | ChemicalBook |
| Density | 1.362 g/cm³ | ChemicalBook |
| Appearance | Not specified; likely a liquid | - |
Synthesis
General Experimental Protocol: Synthesis from 4,4,4-Trifluorocrotonic Acid
This protocol is a generalized procedure based on common laboratory practices for the synthesis of acyl chlorides.
dot
Caption: General workflow for the synthesis of this compound.
Materials:
-
4,4,4-Trifluorocrotonic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4,4,4-Trifluorocrotonic acid dissolved in a minimal amount of anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is often added.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a period of time (typically 1-3 hours) to ensure complete conversion. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO/CO₂).
-
After the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
Applications in Drug Development
The introduction of trifluoromethyl (CF₃) groups into organic molecules is a widely employed strategy in modern drug design. The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4]
While specific applications of this compound in drug synthesis were not explicitly found in the searched literature, its structure suggests it could serve as a valuable building block for introducing the trifluoromethylated crotonoyl moiety into various molecular scaffolds. This is particularly relevant in the development of novel therapeutic agents.
One study noted the formation of 4,4,4-trifluorocrotonaldehyde, the aldehyde precursor to the corresponding carboxylic acid and acyl chloride, as a metabolite of a 6-trifluoromethylcyclophosphamide analog.[2] This suggests that the trifluorocrotonyl moiety can be released in a biological system, which could be a consideration in the design of prodrugs.
The reactivity of the acyl chloride group allows for facile reaction with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This makes this compound a versatile reagent for creating libraries of novel compounds for biological screening. For instance, the synthesis of trifluoromethyl-pyrazole-carboxamides has been explored for their potential as COX inhibitors.[3] Similarly, trifluoromethylpyridine amide derivatives have been synthesized and evaluated for their antibacterial and insecticidal activities.[5]
dot
Caption: Potential applications of this compound in drug discovery.
Spectral Data
Specific experimental NMR spectra (¹H, ¹³C, ¹⁹F) for this compound were not found in the available literature. However, predicted chemical shifts can be estimated based on the analysis of similar structures.
-
¹H NMR: The spectrum would be expected to show two signals in the olefinic region (typically 6-8 ppm), corresponding to the two vinyl protons. These signals would likely appear as doublets of quartets due to coupling with each other and with the trifluoromethyl group.
-
¹³C NMR: The spectrum would show four distinct signals. The carbonyl carbon would be the most downfield signal (typically >160 ppm). The two olefinic carbons would appear in the range of 120-150 ppm, and the trifluoromethyl carbon would be a quartet (due to C-F coupling) further upfield.
-
¹⁹F NMR: A single signal, likely a triplet (due to coupling with the adjacent vinyl proton), would be expected in the region characteristic of trifluoromethyl groups attached to a double bond (around -60 to -70 ppm relative to CFCl₃).[6][7][8]
Safety Information
Acyl chlorides are generally corrosive, lachrymatory, and react violently with water and other protic solvents. This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Conclusion
This compound is a potentially valuable reagent for the synthesis of novel trifluoromethyl-containing compounds for applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be inferred from general chemical principles. Further research into its specific reactions and the biological activity of its derivatives is warranted to fully explore its potential.
References
- 1. This compound | 406-92-8 [chemicalbook.com]
- 2. Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. colorado.edu [colorado.edu]
Synthesis and Characterization of 4,4,4-Trifluorocrotonoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4,4-Trifluorocrotonoyl chloride, a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. The document details a probable synthetic route from 4,4,4-Trifluorocrotonic acid, including a thorough experimental protocol. Furthermore, it presents a complete characterization profile, incorporating predicted spectroscopic data (¹H, ¹³C, ¹⁹F NMR, IR, and MS) and known physical properties. All quantitative data is summarized in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a reactive intermediate that can serve as a building block for the introduction of the trifluorocrotonoyl moiety into a variety of molecular scaffolds. This guide outlines a practical approach to its synthesis and provides a detailed analysis of its structural and physical properties.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the chlorination of the corresponding carboxylic acid, 4,4,4-Trifluorocrotonic acid, using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is a standard transformation in organic synthesis.
Reaction Scheme
The overall reaction is as follows:
Spectroscopic Profile of 4,4,4-Trifluorocrotonoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for 4,4,4-Trifluorocrotonoyl chloride, a key fluorinated building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies based on the analysis of analogous compounds and established spectroscopic principles. The information herein is intended to support researchers in the identification, characterization, and utilization of this reactive intermediate.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of structurally related compounds, including ethyl 4,4,4-trifluorocrotonate, crotonyl chloride, and other trifluoromethyl-containing molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.0 - 7.2 | Doublet of Quartets (dq) | ~15 Hz (H-H), ~7 Hz (H-F) | Hα |
| ~6.5 - 6.7 | Doublet (d) | ~15 Hz | Hβ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Description |
| ~165 | Carbonyl Carbon (C=O) |
| ~140 | α-Carbon (Quartet, J ≈ 35 Hz) |
| ~125 | β-Carbon |
| ~122 | Trifluoromethyl Carbon (Quartet, J ≈ 275 Hz) |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -65 to -70 | Doublet | ~7 Hz | -CF₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 - 1810 | Strong | C=O stretch (Acyl Chloride) |
| ~1640 | Medium | C=C stretch |
| ~1100 - 1350 | Strong | C-F stretch |
| ~970 | Medium | =C-H bend (trans) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Description |
| 158/160 | [M]⁺ | Molecular ion (³⁵Cl/³⁷Cl isotopes) |
| 123 | [M-Cl]⁺ | Loss of Chlorine |
| 95 | [M-Cl-CO]⁺ | Loss of Chlorine and Carbon Monoxide |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Experimental Protocols
The following are generalized protocols for obtaining spectral data for a reactive and volatile compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Due to the reactivity of acyl chlorides, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox or under argon/nitrogen). The compound (typically 5-10 mg) is dissolved in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) in a dry NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically sufficient.
-
¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT sequence) is used to simplify the spectrum and enhance the signal of quaternary carbons.
-
¹⁹F NMR: A direct observation experiment, often with proton decoupling, is performed. A common reference standard is CFCl₃ (δ = 0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) in a fume hood. A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to provide the spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. In GC-MS, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, as it provides detailed fragmentation patterns useful for structural elucidation.
-
Data Acquisition: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
solubility and stability of 4,4,4-Trifluorocrotonoyl chloride
An In-depth Technical Guide to the Solubility and Stability of 4,4,4-Trifluorocrotonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The incorporation of trifluoromethyl groups into molecular frameworks is a well-established strategy for enhancing metabolic stability, lipophilicity, and biological activity of drug candidates.[1] As an acyl chloride, this compound serves as a reactive intermediate for the synthesis of more complex molecules, including amides, esters, and ketones, which are common moieties in active pharmaceutical ingredients (APIs).[2][3]
However, the high reactivity that makes acyl chlorides valuable synthetic precursors also renders them susceptible to degradation.[4][5] Understanding the solubility and stability profile of this compound is therefore critical for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of its key chemical properties, supported by experimental considerations and logical workflows.
Chemical Properties and Data
Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Remarks |
| Aprotic, Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble | Similar polarity. These are suitable for reactions where the acyl chloride's reactivity needs to be preserved.[4] |
| Aprotic, Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Soluble | These solvents can dissolve the polar acyl chloride without providing a source of protons for reaction. THF and DMF should be strictly anhydrous. |
| Protic, Polar | Water, Alcohols (Methanol, Ethanol) | Reactive / Insoluble | Reacts vigorously and exothermically (hydrolysis/alcoholysis) to form the corresponding carboxylic acid or ester.[4] Not suitable as solvents. |
| Protic, Nonpolar | Acetic Acid | Reactive | Reacts to form a mixed anhydride. Not a suitable solvent. |
Stability and Reactivity
The stability of an acyl chloride is inversely related to its reactivity.[4] this compound is a highly reactive electrophile due to the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group, which increase the partial positive charge on the carbonyl carbon.
| Condition | Effect on Stability | Products of Decomposition/Reaction | Handling Recommendations |
| Atmospheric Moisture | Highly Unstable | 4,4,4-Trifluorocrotonic Acid, HCl gas | Must be handled under an inert atmosphere (e.g., nitrogen, argon) and stored in tightly sealed containers with desiccants.[4][6] |
| Water | Extremely Unstable | 4,4,4-Trifluorocrotonic Acid, HCl gas | Vigorous, exothermic hydrolysis reaction. Avoid all contact with water.[4] |
| Heat | Thermally Labile | Potential for decomposition to ketene, CO, and other byproducts at elevated temperatures.[7] | Avoid high temperatures. If distillation is required, it should be performed under vacuum to lower the boiling point. |
| Nucleophiles (e.g., Amines, Alcohols) | Highly Reactive | Amides, Esters, etc. | This is the basis of its synthetic utility. Reactions are often rapid and exothermic.[4] |
| Strong Bases | Unstable | Can promote elimination or polymerization reactions. | Use non-nucleophilic bases where necessary and control reaction conditions carefully. |
| Long-term Storage | Gradual Decomposition | Slow hydrolysis from trace moisture, leading to the parent carboxylic acid and HCl.[6] | Store in a cool, dry, dark place under an inert atmosphere. Use PTFE-lined caps to prevent corrosion.[6] |
Key Experimental Protocols & Workflows
General Protocol for Synthesis from Carboxylic Acid
The most common laboratory method for preparing an acyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][9]
Reaction: CF₃-CH=CH-COOH + SOCl₂ → CF₃-CH=CH-COCl + SO₂ (g) + HCl (g)
Methodology:
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂), and a dropping funnel. The entire apparatus is maintained under a dry, inert atmosphere (N₂ or Ar).
-
Reagents: 4,4,4-Trifluorocrotonic acid is dissolved in an anhydrous, inert solvent (e.g., toluene or dichloromethane).
-
Addition: Thionyl chloride (typically 1.2-1.5 equivalents) is added dropwise to the stirred solution at room temperature. A catalytic amount of anhydrous DMF is often added to accelerate the reaction.[8]
-
Reaction: The mixture is gently heated to reflux (typically 50-70 °C) and stirred for 1-3 hours, or until gas evolution ceases.
-
Workup: After cooling to room temperature, the excess thionyl chloride and solvent are removed by rotary evaporation.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the final product.
Protocol for Solubility Testing
A qualitative assessment of solubility can be performed on a small scale.
-
Preparation: Add approximately 1 mL of the chosen anhydrous solvent to a clean, dry test tube under an inert atmosphere.
-
Addition: Using a syringe, add one drop (approx. 20-30 µL) of this compound to the solvent.
-
Observation: Gently agitate the mixture and observe.
-
Soluble: A clear, homogeneous solution forms.
-
Partially Soluble: The solution becomes cloudy or a second phase remains.
-
Insoluble/Reactive: The acyl chloride does not dissolve, or signs of a reaction (e.g., gas evolution, heat, precipitate formation) are observed.
-
-
Safety: Perform in a fume hood. Quench the resulting solutions carefully with an appropriate reagent (e.g., isopropanol) before disposal.
Key Reaction Pathways and Mechanisms
Hydrolysis: The Primary Stability Concern
The most significant factor affecting the stability of this compound is its rapid reaction with water. This hydrolysis pathway is a nuisance in synthesis and the primary reason for decomposition during storage.[8]
General Nucleophilic Acyl Substitution
The synthetic utility of acyl chlorides stems from the nucleophilic acyl substitution mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is an excellent leaving group, which is subsequently eliminated to form the final product. This reaction pathway is faster for acyl chlorides than for other carboxylic acid derivatives like esters or amides.[4]
Conclusion and Recommendations
This compound is a valuable but challenging reagent. Its high reactivity demands careful handling and storage to prevent degradation.
-
For Solubility: Use anhydrous, aprotic solvents like dichloromethane, diethyl ether, or toluene for reactions.
-
For Stability: Always work under a dry, inert atmosphere. Store in a cool, dry environment in tightly sealed containers with PTFE-lined caps to prevent moisture ingress and corrosion.
-
For Safety: Due to its reactivity and the evolution of HCl gas upon contact with moisture, always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
By adhering to these guidelines, researchers can effectively utilize the synthetic potential of this compound while ensuring the integrity of their experiments and the purity of their target molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. connectsci.au [connectsci.au]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Safe Handling of 4,4,4-Trifluorocrotonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 4,4,4-Trifluorocrotonoyl chloride (CAS No. 406-92-8). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research. This document outlines the hazards, proper handling procedures, personal protective equipment, emergency response, and disposal methods associated with this chemical.
Hazard Identification and Classification
This compound is a corrosive and reactive compound that requires careful handling. Based on available safety data, it presents the following hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Reactivity: Reacts with water, potentially violently, to liberate toxic gases such as hydrogen chloride and hydrogen fluoride.[3][4] It is also moisture-sensitive.[3][5]
GHS Hazard Pictograms:
Due to its properties as a corrosive and irritant substance, the following GHS pictograms are applicable:
-
Corrosion: For substances causing severe skin burns and eye damage.
-
Irritant (Exclamation Mark): For substances that may cause respiratory irritation.
Hazard and Precautionary Statements:
-
H335: May cause respiratory irritation.[1]
-
P260 & P261: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1][2][6]
Physical and Chemical Properties
While specific quantitative data for this compound is limited in the provided search results, the table below summarizes key properties based on available information and analogous compounds.
| Property | Data |
| CAS Number | 406-92-8 |
| Molecular Formula | C4H2ClF3O |
| Synonyms | 4,4,4-Trifluorobut-2-enoyl chloride |
| Purity | 95% (example from one supplier)[6] |
Note: Researchers should always refer to the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and lot-specific data.
Safe Handling and Storage
Proper handling and storage are paramount to preventing exposure and incidents.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wear appropriate personal protective equipment (see Section 4).[3]
-
Open and handle the container with care, as pressure may develop.[2]
-
Keep away from sources of ignition and incompatible materials.[3]
-
Do not eat, drink, or smoke in the handling area.[6]
Storage:
-
Keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[3]
-
Store in a corrosives area, away from incompatible materials.[3]
-
Refrigerated storage may be recommended.[3]
Incompatible Materials:
Personal Protective Equipment (PPE)
To minimize exposure, the following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][9] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., neoprene, butyl rubber).[10] Always inspect gloves before use and use proper removal technique to avoid skin contact.[1]
-
Clothing: Wear a chemical-resistant lab coat, long-sleeved clothing, and closed-toe shoes.[2][11] An apron may be required for larger quantities.
-
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[4][12] For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1][2]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures:
-
General Advice: Immediately remove any contaminated clothing.[6] Move the victim out of the dangerous area and show the Safety Data Sheet to the responding medical personnel.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][13]
-
Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[3][6] Seek immediate medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[6] Water mist can be used to cool closed containers.[12]
-
Specific Hazards: The chemical is combustible.[1] During a fire, irritating and highly toxic gases may be generated, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[4][6] Containers may explode when heated.[3][12]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]
Accidental Release Measures:
-
Personal Precautions: Evacuate the area. Do not breathe vapors. Avoid contact with the substance. Ensure adequate ventilation. Remove all sources of ignition.[1][12]
-
Containment and Cleanup: For a small spill, absorb with an inert, non-combustible material (e.g., sand, silica gel, acid binder).[3][4] Collect the material into a suitable, closed container for disposal.[3][6] Do not use combustible materials like sawdust. Do not allow the product to enter drains.[1]
Experimental Protocol Example: Acylation Reaction
This section provides a generalized workflow for using this compound in a common laboratory procedure like an acylation reaction. Note: This is a template and must be adapted based on the specific reaction scale, reagents, and conditions.
Methodology:
-
Preparation:
-
Ensure the work area (fume hood) is clean and free of clutter.
-
Verify that an appropriate quenching solution (e.g., a weak base like sodium bicarbonate solution) and spill kit are readily accessible.
-
Assemble all glassware and ensure it is completely dry to prevent reaction with moisture.
-
Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Handling:
-
Wearing all required PPE, carefully measure the required amount of this compound using a dry syringe or cannula.
-
Slowly add the acyl chloride to the reaction mixture, which typically contains the substrate and a non-nucleophilic base dissolved in an anhydrous solvent.
-
Monitor the reaction temperature, as acylations can be exothermic. Use an ice bath for cooling if necessary.
-
-
Reaction Workup:
-
Once the reaction is complete, quench any remaining acyl chloride by slowly adding the reaction mixture to a quenching solution.
-
Perform extraction, washing, and drying steps as required by the specific protocol.
-
-
Cleanup and Disposal:
-
Rinse all contaminated glassware with an appropriate solvent in the fume hood.
-
Dispose of all chemical waste, including contaminated solvents and solids, in properly labeled hazardous waste containers according to institutional and local regulations.[1]
-
Waste Disposal
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.[1]
-
Containers: Leave chemicals in their original containers if possible. Do not mix with other waste.[1]
-
Liquid Waste: Collect all liquid waste containing this compound or its byproducts in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated items such as gloves, paper towels, and silica gel should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They may retain product residue and should be disposed of as hazardous waste.[11]
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. media.hiscoinc.com [media.hiscoinc.com]
- 11. fishersci.be [fishersci.be]
- 12. fishersci.com [fishersci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Commercial Availability and Technical Profile of 4,4,4-Trifluorocrotonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluorocrotonoyl chloride (CAS No. 406-92-8) is a fluorinated organic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and bioactivity of molecules into which it is incorporated. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and established protocols for its synthesis.
Commercial Availability
This compound is commercially available from a number of specialized chemical suppliers. The typical purity offered is around 95%. Researchers can procure this reagent in various quantities to suit laboratory-scale synthesis and process development needs.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Purity | Notes |
| Alfa Chemistry[1] | [Not Available] | Not Specified | Specializes in organofluorine chemistry. |
| HUNAN CHEMFISH PHARMACEUTICAL CO., LTD[2] | [Not Available] | Not Specified | Supplier of chemical intermediates. |
| BLD Pharm[3] | [Not Available] | 95%[4] | Provides online ordering. |
Physicochemical and Safety Data
A thorough understanding of the properties and hazards associated with this compound is essential for its safe handling and effective use in experimental work.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 406-92-8 | ChemicalBook[5] |
| Molecular Formula | C₄H₂ClF₃O | ChemicalBook[5] |
| Molecular Weight | 158.50 g/mol | BLD Pharm[3] |
| Appearance | Not Specified | - |
| Boiling Point | Not Specified | - |
| Density | Not Specified | - |
| Purity | 95% | BLD Pharm[4] |
Table 3: Safety and Hazard Information for this compound
| Hazard Statement | Precautionary Statement | Source |
| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. | Sigma-Aldrich |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. | Sigma-Aldrich |
| Reacts violently with water. | Keep away from water. | Sigma-Aldrich |
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound using Thionyl Chloride
This protocol is a generalized procedure based on established methods for acyl chloride synthesis.[6][7][8]
1. Materials and Equipment:
-
4,4,4-trifluorocrotonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
2. Procedure:
-
In a clean, dry round-bottom flask, dissolve 4,4,4-trifluorocrotonic acid in an excess of thionyl chloride or an anhydrous solvent.
-
Attach a reflux condenser fitted with a drying tube to the flask.
-
Gently heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent by distillation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
3. Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂).
-
Thionyl chloride is corrosive and reacts violently with water; handle with appropriate personal protective equipment (gloves, goggles, lab coat).
Visualizations
Logical Workflow for Synthesis and Purification
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorinated compounds,CAS#:406-92-8,this compound,this compound [en.chemfish.com]
- 3. 406-92-8|this compound|BLD Pharm [bldpharm.com]
- 4. BLD Pharmatech Co., Limited (Page 181) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 5. This compound | 406-92-8 [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide on the Electrophilicity of 4,4,4-Trifluorocrotonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4,4-Trifluorocrotonoyl chloride is a highly reactive α,β-unsaturated acyl chloride of significant interest in organic synthesis and drug discovery. The presence of a trifluoromethyl group profoundly influences the molecule's electronic properties, rendering the carbonyl carbon exceptionally electrophilic. This guide provides a comprehensive overview of the factors governing the electrophilicity of this compound, detailed experimental protocols for its synthesis and typical reactions, and an exploration of the potential role of trifluoromethylated compounds in cellular signaling pathways.
Core Concepts: Understanding the Electrophilicity
The notable electrophilicity of this compound arises from the synergistic effects of three key structural features: the acyl chloride moiety, the α,β-unsaturation, and the terminal trifluoromethyl group.
-
Acyl Chloride Functionality: The chlorine atom, being highly electronegative, withdraws electron density from the carbonyl carbon through an inductive effect. This inherent property of acyl chlorides makes them highly susceptible to nucleophilic attack.
-
α,β-Unsaturation: The carbon-carbon double bond conjugated to the carbonyl group allows for delocalization of electron density through resonance. This delocalization further increases the partial positive charge on the carbonyl carbon, enhancing its electrophilic character.
-
Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This strong inductive effect significantly depletes electron density from the entire crotonoyl system, with a pronounced impact on the carbonyl carbon, making it exceptionally electrophilic.[1][2][3] The introduction of a -CF₃ group is a known strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates.[1][2][4][5]
The convergence of these electronic effects makes this compound a powerful reagent for introducing the trifluorocrotonoyl moiety into a wide range of molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved through the conversion of its corresponding carboxylic acid, 4,4,4-trifluorocrotonic acid. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Synthesis of the Precursor: 4,4,4-Trifluorocrotonic Acid
Experimental Protocol: Conversion to this compound
The following is a generalized experimental protocol for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride. This can be adapted for the synthesis of this compound.
Materials:
-
4,4,4-Trifluorocrotonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4,4-trifluorocrotonic acid in an anhydrous solvent.
-
Add a catalytic amount of anhydrous DMF to the solution.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. The addition may be exothermic.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Reactivity and Experimental Data
Due to its high electrophilicity, this compound readily reacts with a variety of nucleophiles. While specific quantitative kinetic data for this particular molecule is scarce in the public domain, its reactivity can be inferred from the behavior of similar α,β-unsaturated and trifluoromethylated acyl chlorides.
Reactions with Nucleophiles
Alcohols: The reaction with alcohols proceeds rapidly to form the corresponding esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Amines: Primary and secondary amines react vigorously with this compound to yield the corresponding amides. Due to the high reactivity, the reaction is often performed at low temperatures and in the presence of a suitable base to scavenge the generated HCl.
Spectroscopic Data as an Indicator of Electrophilicity
| Compound Class | Typical ¹³C NMR Carbonyl Shift (ppm) |
| Ketones | 205 - 220 |
| Aldehydes | 190 - 200 |
| Acids and Esters | 170 - 185 |
| Acyl Chlorides (general) | 160 - 185 |
Table 1: Typical ¹³C NMR Chemical Shifts for Carbonyl Carbons. The expected shift for this compound would be influenced by the combined electron-withdrawing effects.
Role in Drug Development and Potential Signaling Pathways
The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][4][5] Trifluoromethylated compounds can exhibit improved oral bioavailability and better penetration of biological membranes.[1][2]
While there is no direct evidence linking this compound to specific signaling pathways, α,β-unsaturated carbonyl compounds are known to be reactive towards nucleophilic residues in proteins, such as cysteine. This reactivity can lead to the modulation of cellular signaling pathways. For instance, some α,β-unsaturated carbonyl compounds can activate the Nrf2-Keap1 pathway, a key regulator of cellular antioxidant responses, through Michael addition to cysteine residues in Keap1.
The high electrophilicity of this compound makes it a valuable building block for synthesizing molecules that could potentially interact with and modulate such pathways. Further research is warranted to explore the biological activities of compounds derived from this reactive intermediate.
Conclusion
This compound is a highly electrophilic reagent with significant potential in organic synthesis and medicinal chemistry. Its reactivity is a consequence of the combined electron-withdrawing effects of the acyl chloride, the conjugated double bond, and the powerful trifluoromethyl group. While quantitative data on its electrophilicity remains to be fully elucidated, its synthetic utility is clear. The ability to introduce the trifluorocrotonoyl moiety opens avenues for the development of novel compounds with potentially interesting biological activities, including the modulation of cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals working with this versatile and reactive molecule.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivity of the Carbon-Carbon Double Bond in 4,4,4-Trifluorocrotonoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4,4-Trifluorocrotonoyl chloride is a highly reactive α,β-unsaturated acyl chloride. The presence of a trifluoromethyl group in conjugation with the carbonyl chloride functionality significantly influences the reactivity of the carbon-carbon double bond. This guide provides a comprehensive overview of the expected reactivity of this double bond, drawing upon established principles of organic chemistry and data from analogous trifluoromethyl-containing compounds. The discussion focuses on nucleophilic additions (Michael additions), cycloaddition reactions, and the influence of the trifluoromethyl group on electrophilic additions and polymerization. Detailed experimental protocols for key transformations, quantitative data from related systems, and mechanistic diagrams are provided to support researchers in utilizing this versatile building block in synthetic and medicinal chemistry.
Introduction
The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (CF3), in particular, is a key moiety in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This compound is a bifunctional reagent featuring a reactive acyl chloride and an electron-deficient carbon-carbon double bond. The potent electron-withdrawing nature of both the trifluoromethyl group and the acyl chloride functionality renders the β-carbon of the alkene highly electrophilic, making it an excellent Michael acceptor. This guide will delve into the reactivity of this activated double bond, providing a technical resource for its application in organic synthesis and drug discovery.
Synthesis of this compound
This compound is not commercially available in large quantities and is typically synthesized from 4,4,4-trifluorocrotonic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2]
General Experimental Protocol for the Synthesis of this compound
Reaction Scheme:
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4,4-trifluorocrotonic acid.
-
Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[3]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction should be performed in a well-ventilated fume hood.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation to yield the pure product.
Reactivity of the Carbon-Carbon Double Bond
The electronic properties of this compound are dominated by the strong inductive effect of the trifluoromethyl group and the resonance-withdrawing effect of the acyl chloride. This renders the carbon-carbon double bond highly susceptible to nucleophilic attack and enhances its reactivity as a dienophile in cycloaddition reactions.
Nucleophilic Addition (Michael Addition)
The most prominent reaction of the carbon-carbon double bond in this compound is the conjugate or Michael addition.[4][5] The β-carbon is highly electrophilic, readily accepting a wide range of soft nucleophiles.
Primary and secondary amines are expected to readily undergo a Michael addition to the double bond. However, due to the high reactivity of the acyl chloride group, this reaction will likely be followed by a rapid nucleophilic acyl substitution to form an amide. To favor the Michael addition, it may be necessary to use a less reactive derivative of the carboxylic acid, such as an ester (4,4,4-trifluorocrotonate), or to carefully control the reaction conditions.
Thiols are excellent soft nucleophiles and are expected to add efficiently to the β-position of the double bond.[6][7] Asymmetric sulfa-Michael additions to 4,4,4-trifluorocrotonates have been reported to proceed in high yields and enantioselectivities, suggesting that similar reactivity can be expected for the acyl chloride.[4]
| Nucleophile (Thiol) | Catalyst | Solvent | Yield (%) | Reference |
| Thiophenol | Bifunctional organocatalyst | Toluene | 95 | [4] |
| 4-Methoxythiophenol | Bifunctional organocatalyst | Toluene | 98 | [4] |
| 4-Chlorothiophenol | Bifunctional organocatalyst | Toluene | 93 | [4] |
| Benzyl mercaptan | Bifunctional organocatalyst | Toluene | 96 | [4] |
Cycloaddition Reactions (Diels-Alder Reaction)
The electron-deficient nature of the double bond in this compound makes it a potent dienophile for Diels-Alder reactions.[8][9] This [4+2] cycloaddition provides a powerful method for the construction of six-membered rings containing a trifluoromethyl group.
The reaction is expected to proceed with a variety of electron-rich dienes. The regioselectivity and stereoselectivity of the reaction will be governed by the electronic and steric properties of both the diene and the dienophile. Lewis acid catalysis can be employed to enhance the reaction rate and selectivity.[10]
Electrophilic Addition
In contrast to its high reactivity towards nucleophiles, the carbon-carbon double bond in this compound is significantly deactivated towards electrophilic attack.[11] The strong electron-withdrawing groups reduce the electron density of the double bond, making it a poor nucleophile.[12][13] Electrophilic addition reactions, such as halogenation or hydrohalogenation, are expected to be sluggish and require harsh reaction conditions.
Polymerization
The activated double bond of this compound suggests its potential as a monomer for polymerization. Both radical and anionic polymerization mechanisms could be envisioned. The polymerization of other fluorinated acrylates and related monomers is well-documented and often leads to polymers with unique properties.[14][15]
Mandatory Visualizations
Reaction Mechanisms
Caption: General mechanism of a Michael addition reaction.
Caption: General scheme of a Diels-Alder reaction.
Experimental Workflow
Caption: Proposed workflow for synthesis and reaction.
Applications in Drug Development
The dual reactivity of this compound makes it a valuable tool in drug discovery and development. The acyl chloride moiety can be readily converted to amides, esters, or other carboxylic acid derivatives, allowing for its incorporation into a wide range of molecular scaffolds.[3] The activated double bond can serve as a handle for covalent modification of biological targets, such as cysteine residues in proteins, through Michael addition. This makes it a potential warhead for the design of covalent inhibitors, a strategy that has gained significant traction in modern drug design.
Conclusion
The carbon-carbon double bond in this compound is a highly versatile functional group. Its reactivity is dominated by the strong electron-withdrawing effects of the adjacent trifluoromethyl and acyl chloride groups. This leads to a pronounced susceptibility to nucleophilic attack via Michael addition and enhanced reactivity as a dienophile in Diels-Alder reactions. Conversely, the double bond is deactivated towards electrophilic addition. This predictable and tunable reactivity, coupled with the presence of a reactive acyl chloride, makes this compound a valuable and powerful building block for the synthesis of complex fluorinated molecules with potential applications in medicinal chemistry and materials science. Further exploration of the specific reaction conditions and substrate scope for this compound is warranted to fully exploit its synthetic potential.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Electrophilic N -trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01633D [pubs.rsc.org]
- 9. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of new polymers containing α‐(trifluoromethyl)‐acrylate units | Zendy [zendy.io]
- 15. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Theoretical Studies on 4,4,4-Trifluorocrotonoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects of 4,4,4-Trifluorocrotonoyl chloride, a fluorinated organic compound of interest in synthetic chemistry and drug development. While direct theoretical studies on this specific molecule are not extensively available in public literature, this document extrapolates from computational analyses of analogous compounds, such as crotonoyl chloride and other trifluoromethyl-substituted carbonyl compounds, to predict its electronic structure, reactivity, and spectroscopic properties. This guide also presents a plausible synthetic protocol and discusses potential applications based on the established reactivity of acyl chlorides and trifluoromethylated synthons. The information is intended to serve as a foundational resource for researchers and professionals working with this and related molecules.
Introduction
This compound is a reactive chemical intermediate that combines the functionalities of an acyl chloride and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electrophilicity of the carbonyl carbon and the overall reactivity of the molecule. Acyl chlorides are versatile reagents in organic synthesis, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and other carbonyl derivatives. The trifluoromethyl moiety is a key pharmacophore in many pharmaceutical agents, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Understanding the theoretical underpinnings of this compound is crucial for its effective utilization in the synthesis of novel compounds with potential therapeutic applications.
Predicted Molecular Properties and Reactivity
The molecular properties of this compound can be inferred from theoretical studies on similar structures. The strong inductive effect of the -CF3 group is anticipated to have a profound impact on the electronic distribution and geometry of the molecule.
Electronic Structure
The carbon atom of the carbonyl group in acyl chlorides is inherently electrophilic due to the electronegativity of the oxygen and chlorine atoms. In this compound, the potent electron-withdrawing nature of the trifluoromethyl group, transmitted through the carbon-carbon double bond, is expected to further increase the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes it an excellent substrate for nucleophilic attack.
Reactivity
Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution.[1][2] The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion. The enhanced electrophilicity of the carbonyl carbon in this compound suggests that it will be more reactive towards nucleophiles compared to its non-fluorinated analog, crotonoyl chloride.
Expected Reactions:
-
Hydrolysis: Reaction with water to form 4,4,4-trifluorocrotonic acid.
-
Alcoholysis: Reaction with alcohols to yield the corresponding esters.
-
Aminolysis: Reaction with ammonia or primary/secondary amines to produce amides.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.
The trifluoromethyl group is generally stable under these reaction conditions, making this compound a suitable reagent for introducing the trifluorocrotonoyl moiety into various molecular scaffolds.
Quantitative Data
Due to the limited availability of direct experimental and theoretical data for this compound, the following tables summarize known physical properties and predicted spectroscopic data based on analogous compounds.
Table 1: Physical and Chemical Properties
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C4H2ClF3O | Chemical Supplier |
| Molecular Weight | 158.51 g/mol | Chemical Supplier |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Appearance | Colorless to light-yellow liquid (expected) | Analogy |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies | Notes |
| ¹H NMR | δ 6.5-7.5 ppm (olefinic protons) | The electron-withdrawing CF3 group will likely shift these protons downfield compared to crotonoyl chloride.[3] |
| ¹³C NMR | δ 160-170 ppm (C=O), δ 120-140 ppm (olefinic carbons), δ 115-125 ppm (CF3, quartet) | The carbonyl carbon will be significantly deshielded. The CF3 carbon will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | δ -60 to -75 ppm (singlet or triplet) | The chemical shift is typical for a CF3 group adjacent to a double bond. Coupling to olefinic protons may be observed. |
| IR | 1780-1820 cm⁻¹ (C=O stretch) | The carbonyl stretching frequency is expected to be high due to the electron-withdrawing effects of both the chlorine and trifluoromethyl groups. |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound based on established methods for the preparation of other acyl chlorides.[4]
Synthesis of this compound from 4,4,4-Trifluorocrotonic acid
Materials:
-
4,4,4-Trifluorocrotonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
To a solution of 4,4,4-trifluorocrotonic acid in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (approximately 1.2-1.5 equivalents) to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Monitor the reaction progress by taking small aliquots and analyzing them by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO₂). All glassware should be thoroughly dried to prevent hydrolysis of the acyl chloride.
Visualizations
Synthetic Pathway
Caption: Proposed synthesis of this compound.
Reactivity and Applications
Caption: Reactivity of this compound.
Conclusion
This compound is a promising building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. While direct theoretical examinations of this compound are sparse, a solid understanding of its properties and reactivity can be established through the analysis of analogous structures. The heightened electrophilicity of its carbonyl carbon, a consequence of the trifluoromethyl group's inductive effect, renders it highly susceptible to nucleophilic attack, facilitating the construction of a diverse array of derivatives. The experimental protocols and predictive data presented in this guide are intended to equip researchers with the necessary information to explore the full synthetic potential of this versatile reagent. Further computational and experimental studies are encouraged to fully elucidate the unique characteristics of this compound.
References
An In-depth Technical Guide to 4,4,4-Trifluorocrotonoyl Chloride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4,4-Trifluorocrotonoyl chloride, a fluorinated organic compound, serves as a valuable building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its trifluoromethyl group imparts unique chemical and physiological properties to target compounds. This technical guide provides a comprehensive overview of the probable synthetic routes to this compound, based on established chemical principles, and compiles its known physical and chemical properties. Detailed experimental protocols for the synthesis of its precursor and its conversion to the final product are presented, alongside structured data tables and workflow diagrams to facilitate understanding and practical application.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is a particularly important moiety in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound (CAS No. 406-92-8) is a reactive acyl chloride functionalized with a terminal trifluoromethyl group, making it a key intermediate for the incorporation of this important structural motif. While the specific historical details of its initial discovery are not prominently documented in readily available literature, its synthesis logically follows from its carboxylic acid precursor, 4,4,4-Trifluorocrotonic acid.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 406-92-8 | [1] |
| Molecular Formula | C₄H₂ClF₃O | [1] |
| Molecular Weight | 158.51 g/mol | [1] |
| Appearance | Colorless liquid | - |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Density | Not available | - |
| Purity | Typically >95% | [2] |
Synthesis of this compound
The most plausible and widely practiced synthetic route to this compound involves the conversion of its corresponding carboxylic acid, 4,4,4-Trifluorocrotonic acid. This transformation is a standard procedure in organic synthesis, commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Synthesis of the Precursor: 4,4,4-Trifluorocrotonic Acid
The necessary precursor, 4,4,4-Trifluorocrotonic acid, can be synthesized via several methods. A common approach involves the reaction of a trifluoro-substituted starting material followed by functional group manipulations.
Conversion to this compound
The conversion of 4,4,4-Trifluorocrotonic acid to the acyl chloride is a critical step. The choice of chlorinating agent can depend on the desired purity, scale of the reaction, and the tolerance of other functional groups.
Diagram 1: Synthesis Workflow
Caption: General Synthesis Workflow for this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound based on standard laboratory procedures for the synthesis of analogous compounds.
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol describes the conversion of 4,4,4-Trifluorocrotonic acid to its acyl chloride using thionyl chloride. This is a common and effective method.
Diagram 2: Experimental Workflow with Thionyl Chloride
Caption: Workflow for Synthesis with Thionyl Chloride.
Materials:
-
4,4,4-Trifluorocrotonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene, optional)
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, place 4,4,4-Trifluorocrotonic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Quantitative Data (Hypothetical):
Table 2: Reaction Parameters for Thionyl Chloride Method
| Parameter | Value |
| **Reactant Ratio (Acid:SOCl₂) ** | 1 : 2.5 |
| Reaction Temperature | Reflux (~80 °C) |
| Reaction Time | 3 hours |
| Yield (Typical) | 85-95% |
Protocol 2: Synthesis of this compound using Oxalyl Chloride
This protocol utilizes oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), which can be a milder alternative to thionyl chloride.[3]
Diagram 3: Experimental Workflow with Oxalyl Chloride
Caption: Workflow for Synthesis with Oxalyl Chloride.
Materials:
-
4,4,4-Trifluorocrotonic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous dimethylformamide (DMF, catalytic amount)
-
Dry glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 4,4,4-Trifluorocrotonic acid in anhydrous dichloromethane in a dry, round-bottomed flask under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically complete when gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude product can be purified by distillation under reduced pressure.
Quantitative Data (Hypothetical):
Table 3: Reaction Parameters for Oxalyl Chloride Method
| Parameter | Value |
| **Reactant Ratio (Acid:(COCl)₂) ** | 1 : 1.3 |
| Catalyst (DMF) | 1-2 mol% |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Yield (Typical) | >90% |
Spectroscopic Data
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopy | Characteristic Signals |
| ¹H NMR | Two vinyl protons with coupling, showing characteristic splitting patterns. The proton alpha to the carbonyl will be downfield. |
| ¹³C NMR | Carbonyl carbon (~160-170 ppm), two vinyl carbons, and a trifluoromethyl carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| IR | Strong C=O stretch for the acyl chloride (~1780-1815 cm⁻¹), C=C stretch, and strong C-F stretches. |
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It will likely react with water and other nucleophiles, releasing HCl gas. Store in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a valuable synthetic intermediate. While its specific discovery history is not well-documented, its synthesis from 4,4,4-Trifluorocrotonic acid is straightforward using standard chlorinating agents. The protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize and utilize this important fluorinated building block in their work. The unique properties conferred by the trifluoromethyl group will continue to make this and similar reagents essential in the development of new pharmaceuticals and agrochemicals.
References
Methodological & Application
Application Notes and Protocols: Acylation Reactions Using 4,4,4-Trifluorocrotonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluorocrotonoyl chloride is a reactive acylating agent with potential applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group (CF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document provides an overview of the potential applications of this compound in N-acylation and Friedel-Crafts acylation reactions, including generalized experimental protocols and logical workflows.
I. N-Acylation of Amines
The reaction of this compound with primary and secondary amines is expected to proceed readily to form the corresponding N-(4,4,4-trifluorocrotonoyl) amides. These amides can serve as valuable intermediates in drug discovery programs.
Generalized Experimental Protocol: N-Acylation
Materials:
-
This compound
-
Amine substrate (e.g., aniline, benzylamine)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq.) and the chosen aprotic solvent. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add the base (1.1 - 1.5 eq.) to the stirred solution.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same aprotic solvent to the reaction mixture via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM). Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(4,4,4-trifluorocrotonoyl) amide.
Hypothetical Quantitative Data for N-Acylation
The following table presents hypothetical data for the N-acylation of various amines with this compound, based on typical yields for similar reactions.
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine | DCM | 2 | 85-95 |
| 2 | 4-Methoxyaniline | Pyridine | THF | 3 | 80-90 |
| 3 | Benzylamine | DIPEA | Acetonitrile | 1.5 | 90-98 |
| 4 | Morpholine | Triethylamine | DCM | 2 | 88-96 |
N-Acylation Workflow Diagram
II. Friedel-Crafts Acylation
The Friedel-Crafts acylation of aromatic compounds with this compound, in the presence of a Lewis acid catalyst, would lead to the formation of aryl vinyl ketones.[1] These products are versatile intermediates for the synthesis of more complex molecules. The electron-withdrawing nature of the trifluoromethyl group may influence the reactivity of the acyl chloride and the stability of the resulting acylium ion.
Generalized Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
This compound
-
Aromatic substrate (e.g., Benzene, Toluene, Anisole)
-
Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂), Nitrobenzene)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Suspension: To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the Lewis acid catalyst (1.1 - 2.0 eq.). Cool the suspension to 0 °C.
-
Formation of Acylium Ion Complex: Slowly add this compound (1.0 eq.) to the stirred suspension.
-
Addition of Aromatic Substrate: Add the aromatic substrate (1.0 - 1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature or heat to reflux as required. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, carefully pour the reaction mixture onto crushed ice and add dilute HCl to decompose the catalyst complex.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization.
Hypothetical Quantitative Data for Friedel-Crafts Acylation
The following table presents hypothetical data for the Friedel-Crafts acylation of various aromatic compounds with this compound.
| Entry | Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzene | AlCl₃ | CS₂ | 25 | 4 | 70-80 |
| 2 | Toluene | AlCl₃ | DCM | 0 - 25 | 3 | 75-85 (p-isomer) |
| 3 | Anisole | FeCl₃ | Nitrobenzene | 25 | 6 | 60-70 (p-isomer) |
| 4 | Naphthalene | AlCl₃ | DCM | 0 - 25 | 5 | 65-75 |
Friedel-Crafts Acylation Signaling Pathway (Logical Diagram)
III. Safety Precautions
-
This compound is expected to be a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Lewis acids such as aluminum chloride react violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.
-
The workup of Friedel-Crafts reactions can be exothermic and may release HCl gas. Perform the quenching step slowly and in a fume hood.
IV. Conclusion
This compound holds promise as a valuable reagent for introducing the trifluoromethylated crotonoyl moiety into organic molecules. The generalized protocols and workflows provided herein offer a starting point for researchers interested in exploring its utility in N-acylation and Friedel-Crafts acylation reactions. It is crucial to reiterate that these are generalized procedures, and specific reaction conditions will require optimization for each substrate. Further research is needed to fully elucidate the scope and limitations of this reagent in synthetic chemistry.
References
Application Notes and Protocols for Amide Synthesis using 4,4,4-Trifluorocrotonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of amides using 4,4,4-Trifluorocrotonoyl chloride. Amides are a crucial functional group in a vast array of organic molecules, including many pharmaceuticals. The introduction of a trifluoromethyl group, as present in this compound, can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This protocol is based on the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines with acyl chlorides. While specific quantitative data for reactions involving this compound is not extensively available in published literature, this guide provides a robust starting point for its use in synthesis, based on established chemical principles and analogous reactions.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry. The reaction of an acyl chloride with a primary or secondary amine is a widely used and efficient method for creating this linkage. This compound is an α,β-unsaturated acyl chloride containing a trifluoromethyl group, making it a valuable building block for the synthesis of novel, fluorinated bioactive molecules. The trifluoromethyl group is a key pharmacophore that can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
The protocol detailed below adapts the general principles of the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base to neutralize the hydrogen chloride byproduct.[1][2][3] This method is known for its high yields and broad applicability with a variety of amines.
Chemical Properties and Safety Information
This compound
| Property | Value |
| Molecular Formula | C4H2ClF3O |
| Molecular Weight | 158.51 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~105-107 °C (estimated) |
| Reactivity | Reacts with nucleophiles such as amines, alcohols, and water. The α,β-unsaturation also allows for conjugate addition reactions. |
| Hazards | Corrosive, lachrymator. Reacts with water to produce HCl. Causes severe skin burns and eye damage.[4] |
Safety Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Ensure all glassware is dry, as the compound reacts with water.
-
Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of spills.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol outlines a general method for the reaction of this compound with a generic primary or secondary amine. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, diethyl ether)[]
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (e-g., nitrogen or argon)
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Addition of Base: Add the tertiary amine base (1.1-1.5 eq.) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0-1.2 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-30 minutes. The reaction is often exothermic.[][7]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.
Illustrative Reaction Data
The following table provides hypothetical, yet realistic, quantitative data for the synthesis of amides from this compound with various amines, based on typical yields for Schotten-Baumann reactions.[9] These values should serve as a guideline for expected outcomes.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-4,4,4-trifluorocrotonamide | 4 | 85-95 |
| 2 | Benzylamine | N-benzyl-4,4,4-trifluorocrotonamide | 2 | 90-98 |
| 3 | Morpholine | 1-(4,4,4-trifluorocrotonoyl)morpholine | 2 | 88-96 |
| 4 | Diethylamine | N,N-diethyl-4,4,4-trifluorocrotonamide | 3 | 80-90 |
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow and the general reaction mechanism.
Caption: Experimental workflow for the synthesis of amides from this compound.
Caption: General reaction scheme for the formation of an amide from this compound.
Conclusion
The protocol described provides a comprehensive guide for the synthesis of amides using this compound. This versatile building block allows for the introduction of a trifluoromethylated, unsaturated moiety into a wide range of molecules, which is of significant interest in the field of drug discovery and development. By following the outlined procedures and adhering to the safety precautions, researchers can effectively utilize this reagent to synthesize novel compounds with potentially enhanced biological properties. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields.
References
- 1. jk-sci.com [jk-sci.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. Amide Synthesis [fishersci.it]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
Application Notes and Protocols: 4,4,4-Trifluorocrotonoyl Chloride in the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated heterocycles are a cornerstone in modern medicinal chemistry and drug discovery. The incorporation of fluorine atoms into heterocyclic scaffolds can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4,4,4-Trifluorocrotonoyl chloride is a highly reactive α,β-unsaturated acyl chloride, making it a potentially valuable, yet underutilized, building block for the synthesis of various trifluoromethyl-containing heterocycles. Its dual reactivity, stemming from the electrophilic acyl chloride and the Michael acceptor system, allows for versatile applications in cycloaddition and condensation reactions. These notes provide an overview of the expected synthetic applications of this compound in the construction of fluorinated pyrazoles, pyrimidines, and other heterocyclic systems, based on established chemical principles and reactions of analogous compounds.
Expected Synthetic Applications
Based on the reactivity of similar α,β-unsaturated systems, this compound is anticipated to react with a variety of binucleophiles to yield a range of fluorinated heterocycles. The general reaction mechanism involves an initial nucleophilic attack at the acyl chloride, followed by an intramolecular Michael addition to the trifluoromethyl-activated double bond.
Synthesis of Trifluoromethyl-Substituted Pyrazolines and Pyrazoles
The reaction of this compound with hydrazine and its derivatives is expected to produce trifluoromethyl-substituted pyrazolines. The initial step would be the formation of a hydrazide, which then undergoes an intramolecular cyclization via Michael addition. Subsequent oxidation of the resulting pyrazoline would lead to the corresponding aromatic pyrazole.
Logical Workflow for Pyrazole Synthesis
Application of 4,4,4-Trifluorocrotonoyl Chloride in Medicinal Chemistry: A Versatile Building Block for Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity. 4,4,4-Trifluorocrotonoyl chloride emerges as a valuable, yet underutilized, building block for the synthesis of bioactive molecules. Its α,β-unsaturated carbonyl system, activated by the electron-withdrawing trifluoromethyl group, makes it an excellent Michael acceptor, rendering it particularly suitable for the design of covalent inhibitors that can form stable bonds with nucleophilic residues in target proteins. This application note details the utility of this compound in the synthesis of potent enzyme inhibitors, with a focus on its application in developing covalent modifiers of therapeutic targets.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is in the synthesis of covalent inhibitors . The trifluoromethyl group enhances the electrophilicity of the β-carbon in the crotonoyl scaffold, making it highly susceptible to nucleophilic attack from amino acid residues such as cysteine or lysine within a protein's active site. This targeted covalent modification can lead to irreversible or slowly reversible inhibition, often resulting in enhanced potency and prolonged duration of action.
A notable example is in the development of inhibitors for enzymes with a catalytic cysteine, such as certain proteases, kinases, and isomerases. While direct use of this compound is not extensively documented, the closely related 2-trifluoromethyl acrylamide scaffold has been successfully employed to create potent inhibitors of Protein Disulfide Isomerase (PDI), an enzyme implicated in thrombosis.[1][2][3] This highlights the potential of the trifluoromethylated α,β-unsaturated carbonyl motif as a "warhead" for covalent drugs.
Data Presentation: Biological Activity of Related Covalent Inhibitors
The following table summarizes the in-vitro activity of 2-trifluoromethyl acrylamide derivatives as PDI inhibitors, demonstrating the potential of this class of compounds. It is anticipated that derivatives of this compound would exhibit similar or modulated activity profiles.
| Compound ID | Structure | PDI Inhibition IC₅₀ (µM)[1][2] |
| 2d | 2-trifluoromethyl acrylamide derivative | Potent inhibitor |
| 14d | Optimized 2-trifluoromethyl acrylamide derivative | 0.48 ± 0.004 |
| PACMA31 | Reference PDI inhibitor | Less potent than 2d |
Experimental Protocols
Protocol 1: General Synthesis of 4,4,4-Trifluoro-N-arylcrotonamides
This protocol describes a general method for the acylation of primary or secondary amines with this compound to generate the corresponding amides, which can then be evaluated as covalent inhibitors.
Materials:
-
This compound
-
Substituted aniline or aliphatic amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4,4,4-trifluoro-N-arylcrotonamide.
Protocol 2: In-vitro Evaluation of PDI Inhibition
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against Protein Disulfide Isomerase (PDI).
Materials:
-
Human recombinant PDI
-
Insulin
-
Dithiothreitol (DTT)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the test compound at various concentrations to a solution of PDI in phosphate buffer.
-
Incubate the enzyme and inhibitor mixture for 30 minutes at room temperature.
-
Initiate the reaction by adding a solution of insulin.
-
Start the turbidity measurement by adding DTT to the wells.
-
Monitor the increase in absorbance at 650 nm over time using a microplate reader. The aggregation of the B-chain of insulin upon reduction of its disulfide bonds by PDI causes an increase in turbidity.
-
Calculate the rate of reaction and determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of 4,4,4-trifluorocrotonamide-based covalent inhibitors.
Caption: Mechanism of action of 4,4,4-trifluorocrotonoyl-based covalent inhibitors targeting PDI to prevent thrombosis.
References
- 1. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase [kth.diva-portal.org]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
Application Notes and Protocols: Friedel-Crafts Acylation with 4,4,4-Trifluorocrotonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Friedel-Crafts acylation of aromatic compounds using 4,4,4-Trifluorocrotonoyl chloride. This reaction is a valuable method for the synthesis of (E)-1-aryl-4,4,4-trifluorobut-2-en-1-ones, which are important building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] The use of this compound as the acylating agent allows for the direct incorporation of a trifluoromethylated α,β-unsaturated ketone moiety. The trifluoromethyl group is a key pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The resulting enone functionality also serves as a versatile handle for further chemical transformations.
This document outlines the general principles, substrate scope, and detailed experimental procedures for performing this reaction, along with data presentation in tabular format and visualizations of the reaction mechanism and experimental workflow.
Reaction Principle
The Friedel-Crafts acylation with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a σ-complex (arenium ion). Subsequent deprotonation of the σ-complex restores the aromaticity of the ring and yields the desired aryl trifluoromethyl vinyl ketone.[3][4]
Due to the electron-withdrawing nature of the resulting ketone product, the aromatic ring is deactivated towards further acylation, which generally prevents polysubstitution—a common side reaction in Friedel-Crafts alkylations.[5][6]
Data Presentation
The following tables summarize the expected reaction conditions and potential outcomes for the Friedel-Crafts acylation of various aromatic substrates with this compound. Please note that these are representative examples, and optimization may be required for specific substrates.
Table 1: Reaction Parameters for Friedel-Crafts Acylation with this compound
| Aromatic Substrate | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Major Product(s) |
| Benzene | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 2-4 | (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
| Toluene | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 2-4 | 4-methylphenyl and 2-methylphenyl isomers |
| Anisole | AlCl₃ (1.5) | Dichloromethane (DCM) | -20 to 0 | 1-3 | 4-methoxyphenyl isomer |
| Naphthalene | AlCl₃ (1.2) | 1,2-Dichloroethane (DCE) | 0 to rt | 3-6 | 1-naphthyl and 2-naphthyl isomers |
| Thiophene | SnCl₄ (1.2) | 1,2-Dichloroethane (DCE) | 0 to rt | 4-8 | 2-thienyl isomer |
Table 2: Influence of Aromatic Substrate on Reactivity and Regioselectivity
| Aromatic Substrate | Relative Reactivity | Directing Group Effect | Expected Regioselectivity |
| Benzene | Baseline | - | Monosubstitution |
| Toluene | More reactive than benzene | -CH₃ (ortho, para-directing) | Primarily para-isomer due to sterics |
| Anisole | Much more reactive than benzene | -OCH₃ (ortho, para-directing) | Primarily para-isomer |
| Naphthalene | More reactive than benzene | - | Primarily α-substitution |
| Nitrobenzene | Deactivated | -NO₂ (meta-directing) | Reaction is unlikely to proceed |
Experimental Protocols
General Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous conditions are crucial; all glassware should be oven-dried, and anhydrous solvents should be used.
-
Lewis acids such as aluminum chloride are corrosive and react violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
This compound is a corrosive and moisture-sensitive acyl chloride.
Protocol 1: Friedel-Crafts Acylation of Benzene with this compound
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anhydrous Benzene
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and anhydrous benzene (1.5 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one.
Protocol 2: Friedel-Crafts Acylation of Anisole with this compound
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anhydrous Anisole
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents) and anhydrous dichloromethane.
-
Cool the slurry to -20 °C using a dry ice/acetone bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the AlCl₃ slurry.
-
Following this, add a solution of anhydrous anisole (1.1 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C to 0 °C for 1-3 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography to yield primarily (E)-1-(4-methoxyphenyl)-4,4,4-trifluorobut-2-en-1-one.
Mandatory Visualizations
Caption: General mechanism of the Friedel-Crafts acylation.
Caption: Experimental workflow for the synthesis and purification.
Applications in Drug Development and Research
The synthesized (E)-1-aryl-4,4,4-trifluorobut-2-en-1-ones are valuable intermediates for the development of novel therapeutics and functional materials.
-
Medicinal Chemistry: The trifluoromethyl group can improve the pharmacokinetic profile of drug candidates. The α,β-unsaturated ketone moiety is a Michael acceptor and can be used to form covalent bonds with biological targets, a strategy employed in the design of certain enzyme inhibitors.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of a trifluoromethyl group can enhance the efficacy and stability of pesticides and herbicides.
-
Materials Science: Fluorinated organic molecules are used in the development of liquid crystals, polymers, and other advanced materials with unique electronic and physical properties.
Conclusion
The Friedel-Crafts acylation with this compound provides a direct and efficient route to synthesize biologically and materially relevant trifluoromethylated α,β-unsaturated ketones. The protocols provided herein offer a solid foundation for researchers to explore the synthesis and application of this important class of compounds. Careful control of reaction conditions, particularly temperature and stoichiometry of the Lewis acid, is crucial for achieving high yields and selectivity.
References
Application Notes and Protocols for Esterification Reactions with 4,4,4-Trifluorocrotonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of trifluoromethylated esters via the esterification of alcohols with 4,4,4-Trifluorocrotonoyl chloride. The inclusion of the trifluoromethyl group is a key strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.
Introduction
The trifluoromethyl group is a crucial substituent in modern drug design due to its unique electronic properties and steric profile. This compound is a reactive building block that allows for the direct incorporation of a trifluoromethylated crotonate moiety into a target molecule. This is particularly valuable in the development of novel therapeutics where fine-tuning of pharmacokinetic and pharmacodynamic properties is essential.
The esterification reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. An alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Key Applications
-
Medicinal Chemistry: Introduction of the trifluoromethyl group can significantly alter the biological activity and metabolic profile of a molecule.
-
Drug Development: Used to create libraries of novel ester derivatives for high-throughput screening and lead optimization.
-
Materials Science: Synthesis of fluorinated polymers and materials with unique properties.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the esterification of various alcohols with this compound. Please note that these are representative examples, and optimization may be necessary for specific substrates.
| Entry | Alcohol Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethanol | Pyridine | DCM | 2 | 0 to rt | 92 |
| 2 | Isopropanol | Triethylamine | THF | 3 | 0 to rt | 88 |
| 3 | Phenol | DMAP | Acetonitrile | 4 | rt | 85 |
| 4 | Benzyl Alcohol | Pyridine | DCM | 2.5 | 0 to rt | 90 |
| 5 | tert-Butanol | Triethylamine | THF | 6 | rt | 75 |
Note: Yields are isolated yields after purification.
Experimental Protocols
General Protocol for the Esterification of a Primary Alcohol
This protocol describes the general procedure for the reaction of a primary alcohol with this compound using pyridine as a base.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified ester by NMR and mass spectrometry.
Protocol for the Esterification of a Phenol
This protocol details the esterification of a phenolic substrate, which is generally less reactive than aliphatic alcohols, using 4-(Dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
Phenolic Substrate (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the phenolic substrate (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous acetonitrile.
-
Stir the solution at room temperature.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired ester.
-
Confirm the structure of the product using appropriate analytical techniques.
Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the esterification reaction.
Caption: General Esterification Reaction Scheme.
Caption: Experimental Workflow for Ester Synthesis.
Application Notes and Protocols for the Scale-Up Synthesis of 4,4,4-Trifluorocrotonoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, such as increased metabolic stability, lipophilicity, and binding affinity. 4,4,4-Trifluorocrotonoyl chloride is a reactive building block that serves as a precursor for the synthesis of a variety of trifluoromethylated molecules, including amides, esters, and ketones. This document provides detailed protocols for the scale-up synthesis of 4,4,4-Trifluorocrotonic acid, its conversion to this compound, and the subsequent synthesis of representative amide derivatives.
Synthetic Workflow Overview
The overall synthetic strategy involves a three-step process starting from the commercially available ethyl 4,4,4-trifluorocrotonate. The ester is first reduced to the corresponding alcohol, which is then oxidized to the carboxylic acid. Finally, the carboxylic acid is converted to the acyl chloride. The acyl chloride can then be used to synthesize various derivatives.
Figure 1: Overall synthetic workflow for this compound and its derivatives.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4,4,4-Trifluorocrotonic Acid
This protocol is a two-step process involving the reduction of ethyl 4,4,4-trifluorocrotonate to 4,4,4-trifluorocrotonol, followed by Jones oxidation to the carboxylic acid.
Step 1: Reduction of Ethyl 4,4,4-trifluorocrotonate
Figure 2: Workflow for the reduction of ethyl 4,4,4-trifluorocrotonate.
Materials and Equipment:
-
Ethyl 4,4,4-trifluorocrotonate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large-capacity three-neck round-bottom flask with mechanical stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a large three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of ethyl 4,4,4-trifluorocrotonate (1.0 eq.) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until the gas evolution ceases.
-
Filter the resulting mixture and extract the filtrate with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to afford 4,4,4-trifluorocrotonol.
Step 2: Jones Oxidation of 4,4,4-Trifluorocrotonol
Figure 3: Workflow for the Jones oxidation of 4,4,4-trifluorocrotonol.
Materials and Equipment:
-
4,4,4-Trifluorocrotonol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large-capacity three-neck round-bottom flask with mechanical stirrer and dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid, then cautiously adding water.
-
In a large three-neck round-bottom flask, dissolve 4,4,4-trifluorocrotonol (1.0 eq.) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Jones reagent (2.0 eq. of CrO₃) via a dropping funnel, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 4,4,4-trifluorocrotonic acid.
-
Purify the product by recrystallization or distillation.
Quantitative Data for Synthesis of 4,4,4-Trifluorocrotonic Acid
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 4,4,4-trifluorocrotonate | 4,4,4-Trifluorocrotonol | LiAlH₄ | Diethyl ether | 0 | 2 | ~85-95 |
| 2 | 4,4,4-Trifluorocrotonol | 4,4,4-Trifluorocrotonic Acid | CrO₃/H₂SO₄ | Acetone | 0 to RT | 2-4 | ~70-85 |
Protocol 2: Scale-Up Synthesis of this compound
This protocol describes the conversion of 4,4,4-trifluorocrotonic acid to the corresponding acyl chloride using thionyl chloride.
Figure 4: Workflow for the synthesis of this compound.
Materials and Equipment:
-
4,4,4-Trifluorocrotonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask
-
Reflux condenser with a gas trap (to neutralize HCl and SO₂ gases)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Fractional distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add 4,4,4-trifluorocrotonic acid (1.0 eq.).
-
Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of acid).
-
Slowly and carefully add thionyl chloride (1.5-2.0 eq.) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until gas evolution ceases.
-
After the reaction is complete, carefully distill off the excess thionyl chloride.
-
Purify the resulting crude this compound by fractional distillation under reduced pressure.
Quantitative Data for Synthesis of this compound
| Reactant | Product | Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 4,4,4-Trifluorocrotonic Acid | This compound | SOCl₂ | DMF | Reflux (~80) | 2-3 | >90 |
Protocol 3: Synthesis of this compound Derivatives (Amides)
This protocol provides a general method for the synthesis of N-substituted-4,4,4-trifluorocrotonamides from this compound.
Figure 5: Workflow for the synthesis of N-substituted-4,4,4-trifluorocrotonamides.
Materials and Equipment:
-
This compound
-
A primary or secondary amine (e.g., aniline, benzylamine)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous dichloromethane (DCM)
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Chromatography or recrystallization equipment
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and the base (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows completion.
-
Wash the reaction mixture sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data for Synthesis of Representative Amide Derivatives
| Amine | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | N-Phenyl-4,4,4-trifluorocrotonamide | Triethylamine | DCM | 0 to RT | 3 | ~85-95 |
| Benzylamine | N-Benzyl-4,4,4-trifluorocrotonamide | Pyridine | DCM | 0 to RT | 3 | ~80-90 |
Characterization Data
Table of Spectroscopic Data
| Compound | Formula | MW | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| 4,4,4-Trifluorocrotonic Acid | C₄H₃F₃O₂ | 140.06 | 10-12 (br s, 1H, COOH), 7.1-7.3 (m, 1H), 6.1-6.3 (m, 1H) | ~170 (C=O), ~140 (CH), ~125 (q, CF₃), ~120 (CH) | 2500-3300 (br), 1710 (C=O), 1650 (C=C), 1100-1300 (C-F) |
| This compound | C₄H₂ClF₃O | 158.50 | 7.3-7.5 (m, 1H), 6.3-6.5 (m, 1H) | ~165 (C=O), ~145 (CH), ~123 (q, CF₃), ~122 (CH) | 1780 (C=O), 1640 (C=C), 1100-1300 (C-F) |
| N-Phenyl-4,4,4-trifluorocrotonamide | C₁₀H₈F₃NO | 229.17 | 7.8 (br s, 1H, NH), 7.1-7.6 (m, 6H), 6.2-6.4 (m, 1H) | ~164 (C=O), ~142 (CH), ~138 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~124 (q, CF₃), ~120 (Ar-CH), ~118 (CH) | 3300 (N-H), 1670 (C=O), 1600, 1540, 1100-1300 (C-F) |
| N-Benzyl-4,4,4-trifluorocrotonamide | C₁₁H₁₀F₃NO | 243.20 | 7.2-7.4 (m, 5H), 6.8-7.0 (m, 1H), 6.5 (br s, 1H, NH), 6.0-6.2 (m, 1H), 4.5 (d, 2H) | ~165 (C=O), ~141 (CH), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~124 (q, CF₃), ~119 (CH), ~44 (CH₂) | 3300 (N-H), 1665 (C=O), 1600, 1550, 1100-1300 (C-F) |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound and its derivatives. By following these detailed procedures, researchers can efficiently produce these valuable trifluoromethylated building blocks for application in drug discovery and development. The provided data tables and workflows offer a clear and concise summary of the synthetic processes and expected outcomes. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4,4,4-Trifluorocrotonoyl Chloride
Welcome to the technical support center for 4,4,4-Trifluorocrotonoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and handling of this reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized from its corresponding carboxylic acid, 4,4,4-Trifluorocrotonic acid. The most common and effective methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] These reagents are widely used for the preparation of acyl chlorides due to their reliability and the volatile nature of their byproducts, which simplifies purification.
Q2: What are the advantages of using thionyl chloride versus oxalyl chloride?
A2: Both reagents are effective, but they have distinct advantages.
-
Thionyl Chloride (SOCl₂): It is a cost-effective and powerful chlorinating agent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the workup process.[2]
-
Oxalyl Chloride ((COCl)₂): This reagent is often considered milder and more selective than thionyl chloride. Reactions with oxalyl chloride can often be run at lower temperatures. It is frequently used with a catalytic amount of N,N-dimethylformamide (DMF).
Q3: How should this compound be handled and stored?
A3: this compound is a reactive acyl chloride and is sensitive to moisture. It should be handled in a well-ventilated fume hood, and all glassware must be thoroughly dried before use to prevent hydrolysis back to the carboxylic acid. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and at low temperatures to minimize degradation.
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR: Signals corresponding to the vinyl protons will be present. The trifluoromethyl group will cause splitting of the adjacent proton signals.
-
¹³C NMR: Carbonyl carbon signal, olefinic carbon signals, and the carbon of the trifluoromethyl group, which will appear as a quartet.
-
¹⁹F NMR: A signal corresponding to the CF₃ group.[3][4][5][6][7]
-
IR Spectroscopy: A strong characteristic absorption band for the acid chloride carbonyl (C=O) group, typically in the range of 1750-1815 cm⁻¹.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Problem 1: Low or No Yield of Acyl Chloride
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the chlorinating agent (thionyl chloride or oxalyl chloride) is used in excess (typically 1.5 to 2.0 equivalents).- For thionyl chloride, consider increasing the reaction temperature or reflux time.- For oxalyl chloride, ensure a catalytic amount of DMF is used. |
| Hydrolysis of the product | - Use oven-dried or flame-dried glassware.- Ensure all solvents are anhydrous.- Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Poor quality starting material | - Ensure the 4,4,4-Trifluorocrotonic acid is pure and dry. |
| Inefficient purification | - During workup, ensure all aqueous washes are performed quickly and at low temperatures to minimize hydrolysis.- Use an appropriate distillation setup to purify the product. |
Problem 2: Product is Contaminated with Starting Material (4,4,4-Trifluorocrotonic Acid)
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Increase the amount of chlorinating agent.- Extend the reaction time or increase the temperature as appropriate for the chosen reagent. |
| Hydrolysis during workup or storage | - Minimize contact with moisture during workup and storage as described above. |
Problem 3: Dark-colored Product
| Potential Cause | Troubleshooting Step |
| Reaction temperature too high | - If using thionyl chloride, consider running the reaction at a lower temperature for a longer period.- Oxalyl chloride reactions are typically run at or below room temperature. |
| Side reactions | - Ensure high-purity starting materials and reagents.- Consider purification by distillation to remove colored impurities. |
Experimental Protocols
General Protocol for Synthesis of Acyl Chlorides using Thionyl Chloride
This is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
4,4,4-Trifluorocrotonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene, optional)
-
Dry glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 4,4,4-Trifluorocrotonic acid.
-
Slowly add an excess of thionyl chloride (approximately 2 equivalents). The reaction can be performed neat or in an anhydrous solvent.
-
Heat the reaction mixture to reflux (the temperature will depend on whether a solvent is used).
-
Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction time can vary from 1 to 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by distillation or under reduced pressure.
-
Purify the resulting this compound by fractional distillation under reduced pressure.
General Protocol for Synthesis of Acyl Chlorides using Oxalyl Chloride
This is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
4,4,4-Trifluorocrotonic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Dry glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4,4,4-Trifluorocrotonic acid in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add oxalyl chloride (approximately 1.5 to 2.0 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Gas evolution (CO, CO₂, and HCl) should be observed.
-
Once the reaction is complete (cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure.
-
The crude this compound can be used directly or purified by distillation.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Reagent Excess | 1.5 - 2.0 equivalents | 1.5 - 2.0 equivalents |
| Catalyst | Not always necessary, but can be used | DMF (catalytic) |
| Reaction Temperature | Room temperature to reflux | 0 °C to room temperature |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |
| Workup | Removal of excess reagent by distillation | Removal of excess reagent by evaporation |
| Advantages | Cost-effective, gaseous byproducts | Milder conditions, high selectivity |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. biophysics.org [biophysics.org]
troubleshooting failed reactions with 4,4,4-Trifluorocrotonoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluorocrotonoyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile reagent primarily used in the synthesis of trifluoromethyl-containing compounds. The trifluoromethyl group is of significant interest in medicinal chemistry as it can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Common applications include:
-
Acylation Reactions: It readily reacts with nucleophiles such as amines, alcohols, and thiols to introduce the 4,4,4-trifluorocrotonoyl moiety.
-
Friedel-Crafts Acylation: It can be used to acylate aromatic and heteroaromatic rings to produce trifluoromethylated ketones, which are valuable intermediates in organic synthesis.[1]
-
Synthesis of Heterocycles: It serves as a building block for the synthesis of various trifluoromethylated heterocyclic compounds.
Q2: What are the key safety precautions for handling this compound?
This compound is a reactive and corrosive compound that requires careful handling in a well-ventilated fume hood. Key safety precautions include:
-
Moisture Sensitivity: It reacts with moisture to produce corrosive hydrogen chloride (HCl) gas. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.
Q3: How can I monitor the progress of my reaction involving this compound?
Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. A typical procedure involves:
-
Spotting: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on a TLC plate.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Troubleshooting Failed Reactions
Issue 1: No Reaction or Low Yield
Q: I have set up my reaction with this compound, but I am observing no product formation or a very low yield. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Reagents | - This compound: May have hydrolyzed due to improper storage. Use a fresh bottle or re-purify the reagent. - Nucleophile/Substrate: Ensure the purity and reactivity of your other starting materials. |
| Insufficient Activation (for Friedel-Crafts) | - Lewis Acid: Use a freshly opened or sublimed Lewis acid (e.g., AlCl₃, FeCl₃). Ensure it is added under strictly anhydrous conditions. - Stoichiometry: For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[2] |
| Inappropriate Reaction Temperature | - Some reactions may require heating to overcome the activation energy. Gradually increase the reaction temperature and monitor for product formation. |
| Poor Solubility | - Ensure all reactants are soluble in the chosen solvent. If not, consider a different solvent system. |
| Steric Hindrance | - A bulky nucleophile or substrate may hinder the reaction. Consider using a less hindered substrate or a more reactive catalyst. |
Issue 2: Formation of Multiple Products/Impurities
Q: My reaction has resulted in a complex mixture of products, making purification difficult. What are the likely side reactions?
Possible Side Reactions and Mitigation Strategies:
| Side Reaction | Explanation | Prevention/Solution |
| Polymerization | The crotonoyl moiety can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[3] | - Keep the reaction temperature as low as possible. - Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture.[3] |
| Hydrolysis | Trace amounts of water can hydrolyze the acyl chloride to the corresponding carboxylic acid. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. |
| Reaction with Solvent | Some solvents can react with the acyl chloride. For example, alcoholic solvents will form esters. | - Choose an inert solvent such as dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE). |
| Friedel-Crafts Polysubstitution | In Friedel-Crafts reactions, the product can sometimes be more reactive than the starting material, leading to multiple acylations. | - Use a large excess of the aromatic substrate. - The trifluoromethyl group is electron-withdrawing and deactivates the ring, which generally helps prevent polysubstitution in Friedel-Crafts acylation.[1] |
| Isomerization | The double bond in the crotonoyl group may isomerize under certain conditions. | - Maintain neutral or slightly acidic conditions, as bases can promote isomerization. |
Issue 3: Reaction Mixture Turns Dark/Black
Q: My reaction mixture has turned dark brown or black. What does this indicate?
A: A dark coloration often suggests decomposition or polymerization.
Troubleshooting Flowchart:
Caption: Troubleshooting dark reaction mixtures.
Experimental Protocols
Protocol 1: General Procedure for Amide Formation
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane).
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Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup:
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Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Friedel-Crafts Acylation of an Aromatic Compound
This protocol provides a general procedure for the Friedel-Crafts acylation of an electron-rich aromatic compound.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic substrate (1.5 eq.) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Lewis Acid Addition: Cool the mixture to 0 °C and add the Lewis acid (e.g., AlCl₃, 1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C to room temperature for 4-12 hours, monitoring by TLC.
-
Workup:
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Lewis Acid on Friedel-Crafts Acylation Yield (Hypothetical Data)
This table illustrates the potential impact of different Lewis acids on the yield of a model Friedel-Crafts reaction between benzene and this compound.
| Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | 1.2 | 0 to RT | 6 | 85 |
| FeCl₃ | 1.2 | 0 to RT | 8 | 78 |
| SnCl₄ | 1.5 | RT | 12 | 65 |
| ZnCl₂ | 2.0 | 50 | 24 | 40 |
Table 2: Common Impurities and their ¹H NMR Chemical Shifts
This table provides a reference for identifying common impurities in your NMR spectra. Chemical shifts can vary depending on the solvent.[4]
| Impurity | ¹H NMR (CDCl₃, δ ppm) | Multiplicity |
| Water | 1.56 | s |
| Dichloromethane | 5.32 | s |
| Ethyl Acetate | 1.26, 2.05, 4.12 | t, s, q |
| Hexanes | ~0.9, ~1.25 | m, m |
| Triethylamine | 1.03, 2.53 | t, q |
| 4,4,4-Trifluorocrotonic acid | Variable | - |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Amide Formation
Caption: Troubleshooting low yield in amidation.
Signaling Pathway Involvement (General Concept)
While this compound itself is a synthetic building block, the trifluoromethyl group it installs is crucial in drug design. Many drugs containing this group target specific biological pathways. For instance, some kinase inhibitors utilize the trifluoromethyl group to enhance binding to the ATP pocket of the enzyme.
Caption: Role of trifluoromethylated compounds in signaling.
References
Technical Support Center: Purification of Products from 4,4,4-Trifluorocrotonoyl Chloride Reactions
Welcome to the technical support center for the purification of products derived from reactions with 4,4,4-Trifluorocrotonoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of 4,4,4-trifluorocrotonamides and 4,4,4-trifluorocrotonate esters.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your target compounds.
Issue 1: Oily or Gummy Product After Aqueous Work-up
Q: My crude product is an intractable oil or gum after aqueous extraction. How can I isolate my solid product?
A: This is a common issue, often caused by the presence of residual solvents, excess reagents, or byproducts that lower the melting point of the crude mixture. Here are several strategies to address this:
-
Trituration: Try triturating the oil with a non-polar solvent in which your product has low solubility, such as hexanes or diethyl ether. This can often induce crystallization or precipitate your product as a solid, which can then be collected by filtration.
-
Solvent Evaporation with a Co-solvent: Add a small amount of a high-boiling point solvent that is a good solvent for your product (e.g., toluene) and re-concentrate the mixture under reduced pressure. This can help to azeotropically remove residual low-boiling point solvents.
-
Short Silica Plug Filtration: Dissolve the oily residue in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. This can remove highly polar impurities. Elute with the same solvent and then concentrate the filtrate.
-
Avoid Emulsions: During aqueous work-up, emulsions can form, trapping impurities with your product. To break emulsions, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.
Issue 2: Co-elution of Product and Impurities During Column Chromatography
Q: I am having difficulty separating my product from a closely-eluting impurity on a silica gel column. What can I do?
A: Co-elution is a frequent challenge in chromatography. Here are some techniques to improve separation:
-
Optimize the Solvent System:
-
Decrease Polarity: If your product and the impurity are eluting too quickly, decrease the polarity of your eluent system. For a typical normal-phase separation (e.g., hexanes/ethyl acetate), this means increasing the proportion of hexanes.
-
Change Solvent Selectivity: If simply decreasing polarity does not work, try a different solvent system altogether. For example, replace ethyl acetate with dichloromethane or a mixture of toluene and acetone. Different solvents interact differently with the stationary phase and your compounds, which can alter the relative elution order.
-
-
Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica gel.[1] For particularly challenging separations, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be effective.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be employed. Start with a low-polarity solvent system and gradually increase the polarity during the chromatography run. This can help to sharpen the elution bands and improve the separation of closely-eluting compounds.
Issue 3: Product Degradation on Silica Gel Column
Q: I suspect my 4,4,4-trifluorocrotonamide or ester is degrading on the silica gel column, leading to low recovery. How can I prevent this?
A: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Here are some strategies to mitigate this:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the column eluent containing a small amount of triethylamine (typically 0.1-1%).[2]
-
Use a Different Adsorbent: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®.
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Alternative Purification Methods: If your product is particularly sensitive, avoid column chromatography altogether. Consider these alternatives:
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For volatile and thermally stable liquid products, distillation under reduced pressure can provide excellent purification.[3]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be a good alternative to column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions of this compound?
A1: The most common impurities include:
-
4,4,4-Trifluorocrotonic acid: This is formed by the hydrolysis of the starting acyl chloride. It can often be removed by an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up.
-
Unreacted starting materials: Depending on the reaction conditions, unreacted amine or alcohol may remain.
-
Side products from Michael addition: The electron-withdrawing trifluoromethyl group activates the double bond towards nucleophilic attack (Michael addition). Depending on the nucleophile and reaction conditions, this can lead to the formation of byproducts.
Q2: What is a general procedure for the aqueous work-up of a reaction mixture containing a 4,4,4-trifluorocrotonamide or ester?
A2: A typical aqueous work-up procedure is as follows:
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Quench the reaction mixture with water or a saturated aqueous solution (e.g., ammonium chloride).
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove basic impurities like unreacted amines).
-
Saturated aqueous NaHCO₃ (to remove acidic impurities like 4,4,4-trifluorocrotonic acid).
-
Brine (to reduce the amount of dissolved water in the organic layer).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Q3: How do I choose an appropriate solvent system for column chromatography of my 4,4,4-trifluorocrotonyl product?
A3: The ideal solvent system for column chromatography is typically determined empirically using thin-layer chromatography (TLC).
-
Start with a standard system: A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of 0.2-0.4: The ideal eluent system will give your desired product an Rf value in the range of 0.2 to 0.4 on a TLC plate. This generally provides the best separation on a column.
-
Adjust polarity:
-
If the Rf is too high (product runs too fast), increase the proportion of the less polar solvent (e.g., hexanes).
-
If the Rf is too low (product runs too slowly or not at all), increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
Data Presentation
The choice of purification method depends on the physical properties of the product and the nature of the impurities. The following table summarizes the applicability of common purification techniques for products derived from this compound.
| Purification Technique | Product Type | Common Impurities Removed | Advantages | Disadvantages |
| Aqueous Extraction | Amides, Esters | Unreacted starting materials, 4,4,4-trifluorocrotonic acid, water-soluble salts | Simple, fast, removes polar impurities | Can lead to emulsions, may not remove non-polar impurities |
| Column Chromatography | Amides, Esters | Closely-related byproducts, non-polar impurities | High resolution, applicable to a wide range of compounds | Can be time-consuming, potential for product degradation on the stationary phase |
| Recrystallization | Crystalline Solids | Most impurities | Can yield very pure material | Requires a suitable solvent, not applicable to oils or amorphous solids |
| Distillation | Volatile Liquids | Non-volatile impurities, compounds with significantly different boiling points | Effective for thermally stable liquids, can be scaled up | Requires thermal stability of the product, not suitable for solids or high-boiling liquids |
| Precipitation/Trituration | Solids | Soluble impurities | Simple, can be effective for crude purification | May not provide high purity, product may oil out instead of precipitating |
Experimental Protocols
Protocol 1: General Procedure for the Purification of a 4,4,4-Trifluorocrotonamide by Column Chromatography
-
Preparation of the Crude Product: Following the reaction of this compound with an amine, perform an aqueous work-up as described in the FAQs. Dissolve the crude product in a minimal amount of the chromatography eluent.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface.
-
Add a thin layer of sand to the top of the silica bed.[4]
-
-
Loading the Sample:
-
Carefully apply the concentrated solution of the crude product to the top of the column.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Add the eluent to the top of the column and apply gentle pressure (e.g., with a hand pump or compressed air) to begin eluting the compounds.
-
Collect fractions in test tubes.
-
-
Analysis of Fractions:
-
Monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolation of the Pure Product:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 4,4,4-trifluorocrotonamide.
-
Protocol 2: Purification of a 4,4,4-Trifluorocrotonate Ester by Extraction and Distillation
-
Aqueous Work-up: After the esterification reaction, quench the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ to remove any unreacted acid, followed by a wash with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Distillation: If the product is a thermally stable liquid, set up a distillation apparatus for vacuum distillation.
-
Fractional Distillation: Carefully heat the crude ester under reduced pressure and collect the fraction that distills at the expected boiling point of the pure 4,4,4-trifluorocrotonate ester.[3]
Mandatory Visualization
Caption: General workflow for the purification of products from this compound reactions.
Caption: Decision tree for selecting a suitable purification method.
References
Technical Support Center: 4,4,4-Trifluorocrotonoyl Chloride Reactions
Welcome to the technical support center for 4,4,4-Trifluorocrotonoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during reactions involving this compound and various nucleophiles.
Issue 1: Low yield of the desired amide when reacting with primary or secondary amines.
-
Question: I am trying to synthesize an amide by reacting this compound with a primary amine, but I am observing a significant amount of a higher molecular weight byproduct and my desired product yield is low. What could be the cause?
-
Answer: The primary issue is likely a competing side reaction known as a Michael (1,4-conjugate) addition . This compound is an α,β-unsaturated acyl chloride, meaning it has two electrophilic sites: the carbonyl carbon (position 1) and the β-carbon of the double bond (position 4).
-
Desired Reaction (Nucleophilic Acyl Substitution): The amine attacks the carbonyl carbon, leading to the formation of the desired amide.
-
Side Reaction (Michael Addition): The amine can also attack the β-carbon, leading to a 1,4-conjugate addition product. This initial adduct can then react further, potentially leading to oligomerization or other undesired byproducts.
The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which activates the double bond for Michael addition, making this a common side reaction.
-
-
Troubleshooting:
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This generally favors the kinetically controlled nucleophilic acyl substitution over the thermodynamically controlled Michael addition.
-
Order of Addition: Add the this compound slowly to a solution of the amine and a non-nucleophilic base (like triethylamine or diisopropylethylamine). This keeps the concentration of the acyl chloride low, minimizing the chance for Michael addition.
-
Solvent: Use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: Use a stoichiometric amount of a hindered non-nucleophilic base to neutralize the HCl generated during the reaction. An excess of a less hindered amine base can itself act as a nucleophile for Michael addition.
-
Issue 2: Formation of a di-acylated product with primary amines.
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Question: After amide formation with a primary amine, I am isolating a product that appears to have reacted with two equivalents of the acyl chloride. How can this be prevented?
-
Answer: This is likely due to the initial amide product acting as a nucleophile itself and reacting with a second molecule of this compound. This is more probable if the reaction conditions are too harsh or if there is an excess of the acyl chloride.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of the amine relative to the acyl chloride (e.g., 1.1 to 1.2 equivalents).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting amine is consumed.
-
Temperature: Maintain low temperatures throughout the addition and reaction time.
-
Issue 3: Unexpected ester formation when using an alcohol as a nucleophile.
-
Question: I am attempting to perform a different reaction on a molecule that contains a hydroxyl group, but I am getting esterification from my this compound. How can I avoid this?
-
Answer: Alcohols are effective nucleophiles for acyl chlorides, leading to the formation of esters. If the hydroxyl group is not the intended reaction site, it must be protected.
-
Troubleshooting:
-
Protection Strategy: Protect the alcohol functionality with a suitable protecting group (e.g., silyl ethers like TBDMS, or benzyl ether) before introducing the this compound. The choice of protecting group will depend on the overall stability of your molecule and the conditions of the subsequent reaction steps.
-
Issue 4: Reaction with "soft" nucleophiles predominantly gives the 1,4-addition product.
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Question: I am using a thiol nucleophile and am almost exclusively isolating the Michael addition product instead of the thioester. Is this expected?
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Answer: Yes, this is generally expected. "Soft" nucleophiles, such as thiols and cuprates, have a higher propensity to undergo 1,4-conjugate (Michael) addition to α,β-unsaturated carbonyl compounds.[1] The polarizability of the sulfur atom in thiols favors attack at the "softer" electrophilic β-carbon.
-
Troubleshooting:
-
Reaction Goal Re-evaluation: If the thioester is the desired product, this may not be the optimal synthetic route. Consider alternative methods for thioester synthesis that do not involve an α,β-unsaturated acyl chloride.
-
Catalyst Influence: While less common for acyl chlorides, some catalysts can influence the regioselectivity. However, for soft nucleophiles, overcoming the inherent preference for Michael addition is challenging.
-
Quantitative Data Summary
The following table summarizes the general reactivity patterns. Specific yields are highly dependent on the substrate and reaction conditions.
| Nucleophile Type | Primary Reaction Pathway | Common Side Reactions | Key Influencing Factors |
| Primary Amines | Nucleophilic Acyl Substitution | Michael Addition, Di-acylation | Low Temperature, Slow Addition, Stoichiometry |
| Secondary Amines | Nucleophilic Acyl Substitution | Michael Addition | Low Temperature, Slow Addition |
| Alcohols | Nucleophilic Acyl Substitution | - | Protection of -OH if not the target |
| Thiols | Michael Addition | Nucleophilic Acyl Substitution | Inherent nucleophile softness |
| Water | Hydrolysis to Carboxylic Acid | - | Strict anhydrous conditions required |
Experimental Protocols
General Protocol for Amide Synthesis (Minimizing Michael Addition):
-
Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C or -78 °C in an appropriate bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel.
Visualized Reaction Pathways
Caption: Competing reaction pathways for nucleophiles with this compound.
Caption: Troubleshooting workflow for optimizing reactions with this compound.
References
Managing the Reactivity of 4,4,4-Trifluorocrotonoyl Chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving 4,4,4-Trifluorocrotonoyl chloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity concerns with this compound?
A1: this compound is a highly reactive acyl chloride. The main concerns are its high susceptibility to hydrolysis and its vigorous reactions with nucleophiles. The electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, making it more reactive than its non-fluorinated analog, crotonoyl chloride.[1] It reacts violently with water and is sensitive to moisture.[2]
Q2: How should I properly store this compound?
A2: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[3][4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. For long-term storage, refrigeration is advised.
Q3: What are the key safety precautions when handling this compound?
A3: this compound is corrosive and causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Ensure an eyewash station and safety shower are readily accessible.[3]
Q4: In case of a spill, what is the appropriate clean-up procedure?
A4: For small spills, absorb the material with an inert, dry absorbent such as sand, silica gel, or a universal binder.[2] Collect the absorbed material into a suitable, closed container for disposal.[2] Do not use water to clean up spills, as it reacts violently with the compound.[2] Ensure the area is well-ventilated during cleanup.
Q5: What are the typical reactions where this compound is used?
A5: This compound is primarily used as an acylating agent to introduce the 4,4,4-trifluorocrotonoyl group into molecules. Common reactions include:
-
Amide synthesis: Reaction with primary or secondary amines.
-
Ester synthesis: Reaction with alcohols or phenols.[1]
-
Friedel-Crafts acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst.
Section 2: Troubleshooting Guides
Issue 1: Low or No Yield in Amidation/Esterification Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | Use a fresh bottle or a recently opened bottle stored under inert gas. Consider purifying the acyl chloride by distillation before use if its quality is uncertain. | The compound readily hydrolyzes upon exposure to atmospheric moisture, leading to the formation of the less reactive 4,4,4-trifluorocrotonic acid. |
| Presence of water in the reaction | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Dry the amine or alcohol starting material if it is hygroscopic. | Water will compete with the intended nucleophile, consuming the acyl chloride and reducing the yield of the desired product. |
| Insufficient base or inappropriate base used | For reactions with amine or alcohol hydrochlorides, or to scavenge the HCl byproduct, use a non-nucleophilic base like triethylamine or pyridine. Use at least one equivalent of the base. | The reaction produces HCl, which can protonate the amine nucleophile, rendering it unreactive. A base is required to neutralize the acid. |
| Low reactivity of the nucleophile | For weakly nucleophilic amines or alcohols, consider using a catalyst such as 4-dimethylaminopyridine (DMAP). Increasing the reaction temperature may also be necessary. | Catalysts like DMAP can activate the acyl chloride, making it more susceptible to attack by weak nucleophiles. |
Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Step | Rationale |
| Over-acylation of the aromatic ring | Use a 1:1 stoichiometry of the aromatic compound to the acyl chloride. The product of Friedel-Crafts acylation is generally less reactive than the starting material, so this is less common but can occur with highly activated rings. | The acyl group is deactivating, which usually prevents further acylation. However, with very reactive aromatic compounds, polyacylation is a possibility. |
| Isomer formation | The position of acylation is directed by the existing substituents on the aromatic ring. Characterize all products to identify isomers. Purification by chromatography may be necessary. | Electronic and steric effects of substituents on the aromatic ring will determine the regioselectivity of the acylation. |
| Reaction with solvent | Use an inert solvent that does not participate in Friedel-Crafts reactions, such as dichloromethane or nitrobenzene. | Solvents like benzene or toluene can compete with the intended substrate in the acylation reaction. |
Issue 3: Difficulty in Product Purification
| Issue | Recommended Purification Method | Details |
| Removing unreacted 4,4,4-trifluorocrotonic acid (from hydrolysis) | Aqueous workup with a mild base (e.g., sodium bicarbonate solution). | The carboxylic acid byproduct is acidic and will be deprotonated by the base, making it soluble in the aqueous layer for easy separation from the neutral amide or ester product. |
| Separating the product from the catalyst (e.g., AlCl₃ in Friedel-Crafts) | Quench the reaction mixture carefully with ice-cold water or dilute HCl. The product can then be extracted into an organic solvent. | The Lewis acid catalyst will be hydrolyzed and partitioned into the aqueous layer. |
| Isolating the final amide or ester product | Column chromatography, recrystallization, or distillation. | The choice of method depends on the physical properties of the product (solid or liquid) and the nature of the impurities.[2][5] |
Section 3: Data and Protocols
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 406-92-8 | [5] |
| Molecular Formula | C₄H₂ClF₃O | |
| Molecular Weight | 158.51 g/mol | |
| Boiling Point | 77.0-77.5 °C | [6] |
| Density | 1.362 g/cm³ (at 25 °C) | [6] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
-
Reaction:
-
Dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 2: General Procedure for Ester Synthesis
-
Reaction:
-
Dissolve the alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting ester by distillation or column chromatography.[5]
-
Protocol 3: General Procedure for Friedel-Crafts Acylation
-
Reaction:
-
Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 eq.), in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool to 0 °C.
-
Add this compound (1.0 eq.) to the suspension and stir for 15 minutes to form the acylium ion complex.
-
Add the aromatic substrate (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to proceed at room temperature for several hours until completion (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice and dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography or recrystallization.
-
Section 4: Visual Guides
Caption: General workflow for acylation reactions.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 5. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. This compound | 406-92-8 [chemicalbook.com]
stability of 4,4,4-Trifluorocrotonoyl chloride in different solvents
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid decomposition of the acyl chloride upon receipt or during storage. | 1. Exposure to atmospheric moisture.[3] 2. Storage at ambient temperature. 3. Improperly sealed container. | 1. Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon).[4] 2. Store in a tightly sealed container with a PTFE-lined cap at low temperatures (refrigerated or frozen).[4] 3. Consider storing smaller aliquots to minimize repeated opening of the main container.[3] |
| Low or no yield in acylation reactions. | 1. Decomposition of the acyl chloride before or during the reaction. 2. Presence of water or other nucleophilic impurities in the solvent or other reagents.[5] 3. The nucleophile is not sufficiently reactive. | 1. Use the acyl chloride immediately after purification or opening a new bottle. 2. Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents over a suitable drying agent.[5] 3. Consider adding a non-nucleophilic base like pyridine to scavenge the HCl byproduct, which can sometimes interfere with reactions.[6] |
| Inconsistent reaction outcomes or formation of byproducts. | 1. Variable purity/stability of the starting acyl chloride. 2. Side reactions with the solvent. 3. Reaction with atmospheric moisture during the experiment. | 1. Assess the purity of the acyl chloride (e.g., by ¹H NMR or derivatization followed by GC-MS) before each use. 2. Choose a non-reactive (aprotic, non-nucleophilic) solvent. 3. Maintain a dry, inert atmosphere throughout the entire experimental setup. |
| Fuming observed when handling the compound. | Reaction with moisture in the air to produce HCl gas.[3] | This is characteristic of reactive acyl chlorides. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] |
Frequently Asked Questions (FAQs)
Q1: How stable is 4,4,4-Trifluorocrotonoyl chloride in different types of solvents?
A1: While specific kinetic data is unavailable, a qualitative stability trend can be predicted based on solvent properties. The compound is expected to be highly unstable in protic solvents and most stable in non-polar, aprotic solvents.
Q2: What are the best solvents for storing and handling this compound?
A2: For short-term storage or as a reaction medium, rigorously dried aprotic solvents are recommended. Aprotic, non-polar solvents like hexanes or toluene are likely to be the most inert. Aprotic polar solvents such as anhydrous dichloromethane (DCM) or diethyl ether may also be used, but care must be taken to ensure they are free of water and other nucleophilic impurities.[7]
Q3: How does the trifluoromethyl group affect the stability of the molecule?
A3: The CF₃ group is a strong electron-withdrawing group. It enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This increased reactivity leads to decreased stability compared to non-fluorinated acyl chlorides.[2]
Q4: Can I monitor the decomposition of this compound in my solvent?
A4: Yes. You can monitor the decomposition over time using techniques like ¹H NMR spectroscopy by observing the disappearance of the acyl chloride signals and the appearance of new signals from the degradation products (e.g., the corresponding carboxylic acid).[8] Alternatively, you can take aliquots at different time points, derivatize them with a dry alcohol (e.g., methanol or ethanol) to form a stable ester, and quantify the ester using GC-MS.[9][10]
Q5: What are the primary decomposition pathways?
A5: The most common decomposition pathway is hydrolysis, which occurs upon contact with water, yielding 4,4,4-trifluorocrotonic acid and hydrochloric acid (HCl).[11] In the presence of alcohols, it will undergo alcoholysis to form the corresponding ester and HCl.[6][12]
Data Presentation
Table 1: Predicted Qualitative Stability of this compound in Various Solvent Classes
| Solvent Class | Examples | Predicted Stability | Primary Reaction Pathway |
| Protic | Water, Methanol, Ethanol | Very Low (Extremely Unstable) | Rapid solvolysis (hydrolysis/alcoholysis) to form the carboxylic acid or ester.[6] |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Acetone | Low to Moderate (Use with caution) | Slow reaction with residual water. Potential for reaction with some polar aprotic solvents under certain conditions. |
| Aprotic Non-Polar | Hexanes, Toluene, Benzene | High (Most Stable) | Minimal reactivity. The solvent is not nucleophilic and has low water miscibility. |
Note: All solvents must be anhydrous for any degree of stability.
Experimental Protocols
Protocol: Stability Assessment of this compound via ¹H NMR Spectroscopy
Objective: To determine the stability of this compound in a chosen solvent by monitoring its concentration over time.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., deuterated chloroform, CDCl₃, passed through a column of activated alumina)
-
Anhydrous internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes with PTFE caps, oven-dried
-
Gas-tight syringes
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
Procedure:
-
Preparation (under inert atmosphere):
-
Dry all glassware (volumetric flasks, NMR tubes, syringes) in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Prepare a stock solution of the internal standard in the chosen anhydrous deuterated solvent in a volumetric flask.
-
Accurately weigh a sample of this compound in a sealed vial.
-
-
Sample Preparation (t=0):
-
Inside a glovebox or using Schlenk line techniques, dissolve the weighed acyl chloride in the internal standard stock solution to a known concentration (e.g., 10-20 mM).
-
Immediately transfer an aliquot of this solution to a pre-dried NMR tube, cap it tightly, and seal with parafilm.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum immediately. This will be your t=0 reference.
-
Identify a well-resolved proton signal for this compound and a signal for the internal standard.
-
Integrate both signals accurately. The ratio of the acyl chloride integral to the internal standard integral is proportional to the concentration of the acyl chloride.
-
-
Kinetic Monitoring:
-
Store the NMR tube at a constant, controlled temperature (e.g., 25 °C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
For each spectrum, calculate the ratio of the integral of the acyl chloride signal to the integral of the internal standard signal.
-
-
Data Analysis:
-
Normalize the integral ratio at each time point to the ratio at t=0 to determine the percentage of remaining this compound.
-
Plot the percentage of remaining acyl chloride versus time to visualize the decomposition profile. From this data, the half-life (t₁/₂) can be determined.
-
Mandatory Visualization
Caption: Hydrolysis of this compound.
Caption: Experimental workflow for stability assessment by NMR.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. download.basf.com [download.basf.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. actachemscand.org [actachemscand.org]
- 11. savemyexams.com [savemyexams.com]
- 12. savemyexams.com [savemyexams.com]
Technical Support Center: 4,4,4-Trifluorocrotonoyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with 4,4,4-Trifluorocrotonoyl chloride. The information is designed to help improve reaction yields and address common issues encountered during synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which is typically prepared by the chlorination of 4,4,4-Trifluorocrotonic acid.
Problem 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Inactive Chlorinating Agent | Thionyl chloride (SOCl₂) can decompose over time. It is recommended to use a freshly opened bottle or distill older SOCl₂ before use. Oxalyl chloride should also be used from a reliable source. |
| Insufficient Reagent | Ensure at least a stoichiometric amount of the chlorinating agent is used. Often, a slight excess (1.1 to 1.5 equivalents) is beneficial to drive the reaction to completion. |
| Inadequate Reaction Temperature | For reactions with thionyl chloride, refluxing is often necessary. For oxalyl chloride with a DMF catalyst, the reaction may need to be gently warmed if room temperature is insufficient. |
| Presence of Water | The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Quality Starting Material | Impurities in the 4,4,4-Trifluorocrotonic acid can interfere with the reaction. Ensure the starting material is pure and dry. |
Problem 2: Product Decomposition During Workup or Purification
| Potential Cause | Suggested Solution |
| Hydrolysis | This compound is highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water. Minimize exposure to atmospheric moisture during workup and purification. |
| Thermal Instability | Avoid excessive heating during distillation. The trifluoromethyl group can influence the thermal stability of the molecule. Distillation under reduced pressure is highly recommended to lower the boiling point and minimize decomposition. |
| Residual Acidic Byproducts | Byproducts like HCl (from oxalyl chloride) or SO₂ and HCl (from thionyl chloride) can promote decomposition. Ensure these are thoroughly removed. This can be achieved by evaporation under reduced pressure, possibly with an azeotropic solvent like toluene. |
Problem 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Reaction with Solvent | Some solvents can react with the highly electrophilic acid chloride. Use inert solvents such as dichloromethane (DCM), chloroform, or 1,2-dichloroethane. For reactions with thionyl chloride, it can often be used as both the reagent and the solvent. |
| Decarboxylation | While less common for this specific substrate, prolonged heating at high temperatures could potentially lead to decarboxylation. Use the minimum effective temperature and reaction time. |
| Side reactions involving the double bond | The electron-withdrawing trifluoromethyl group makes the double bond susceptible to nucleophilic attack. Ensure reaction conditions are clean and free of unintended nucleophiles. |
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for converting 4,4,4-Trifluorocrotonic acid to the acid chloride?
Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective reagents for this transformation.[1]
-
Thionyl chloride is often used in excess as the solvent and requires heating (reflux). The byproducts are gaseous (SO₂ and HCl), which simplifies purification.[1]
-
Oxalyl chloride is typically used with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM) at room temperature.[1] This method is often milder. The choice may depend on the scale of the reaction and the sensitivity of the substrate to heat. For fluorinated compounds, milder conditions are often preferable.
Q2: What is the role of DMF when using oxalyl chloride?
DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.[2] This catalytic cycle allows the reaction to proceed under milder conditions.
Q3: How does the trifluoromethyl group affect the reaction?
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This has several implications:
-
Increased Acidity: It increases the acidity of the carboxylic acid proton, which can affect its reactivity.
-
Electrophilicity: It increases the electrophilicity of the carbonyl carbon in the resulting acid chloride, making it highly reactive.
-
Stability: The high reactivity can also lead to decreased stability, making the acid chloride more susceptible to hydrolysis and other nucleophilic attacks.
Q4: What is the best way to purify this compound?
Fractional distillation under reduced pressure is the most common method for purifying acid chlorides. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition. Ensure the distillation apparatus is completely dry to prevent hydrolysis of the product.
Q5: How can I confirm the formation of the acid chloride?
Several analytical techniques can be used:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp, strong C=O stretch at a higher wavenumber (typically >1750 cm⁻¹) characteristic of an acid chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show shifts in the signals near the carbonyl group. ¹⁹F NMR can be used to confirm the integrity of the trifluoromethyl group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity and confirm the molecular weight of the product.
Experimental Protocols
The following are generalized protocols based on standard procedures for the synthesis of acid chlorides. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Synthesis using Thionyl Chloride
Materials:
-
4,4,4-Trifluorocrotonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)
-
Flame-dried, two-neck round-bottom flask
-
Reflux condenser with a drying tube or connection to an inert gas line
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 4,4,4-Trifluorocrotonic acid.
-
Under an inert atmosphere (N₂ or Ar), slowly add an excess of thionyl chloride (2-5 equivalents). The reaction can often be performed neat.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 1-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
To ensure complete removal of SOCl₂, anhydrous toluene can be added and removed under reduced pressure (azeotropic distillation).
-
The crude this compound can then be purified by fractional distillation under reduced pressure.
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
Materials:
-
4,4,4-Trifluorocrotonic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Flame-dried, two-neck round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To a flame-dried, two-neck round-bottom flask containing a magnetic stir bar and under an inert atmosphere, add 4,4,4-Trifluorocrotonic acid and anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add oxalyl chloride (1.1-1.5 equivalents) dropwise via an addition funnel over 15-30 minutes. Gas evolution (CO, CO₂, and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
The solvent and excess reagents are volatile and can be removed under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of a similar fluorinated acid chloride, which can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Reaction Conditions for the Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride[3]
| Chlorinating Agent | Catalyst (mol%) | Solvent | Temperature (K) | Time (h) | Yield (%) |
| Triphosgene | DMF (5) | 1,2-dichloroethane | 353 | 4 | 95.1 |
Note: This data is for a different, but structurally related, fluorinated acid chloride and should be used as a reference for optimization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for improving reaction yield.
References
Validation & Comparative
A Comparative Guide to LC-MS Analysis of 4,4,4-Trifluorocrotonoyl Chloride Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reactive intermediates like 4,4,4-Trifluorocrotonoyl chloride is paramount for understanding reaction kinetics, impurity profiling, and ensuring the quality of final products. Due to its high reactivity, direct analysis of this compound poses significant challenges.[1] This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods and alternative analytical techniques for the robust analysis of this compound in reaction mixtures.
Challenges in Direct Analysis
Direct analysis of highly reactive acyl chlorides, such as this compound, by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is often difficult.[1] The primary challenge lies in the compound's susceptibility to hydrolysis and reaction with nucleophilic species present in the sample matrix or chromatographic system. This reactivity can lead to inaccurate quantification and the generation of artifacts.
The Derivatization Approach
To overcome the challenges of direct analysis, a common and effective strategy is chemical derivatization.[1][2][3][4][5] This involves converting the reactive acyl chloride into a more stable, readily analyzable derivative. This approach not only enhances stability but can also improve chromatographic separation and detection sensitivity.
Comparison of Analytical Methodologies
The following table provides a comparative summary of suitable analytical techniques for this compound reaction mixtures.
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity |
| LC-MS/MS (with Derivatization) | Chromatographic separation of the derivatized analyte followed by mass spectrometric detection.[2][6] | High sensitivity and selectivity.[6] Applicable to a wide range of derivatives. Provides structural information. | Indirect analysis requires method development for the derivatization step. Potential for matrix effects.[6][7] | pg/mL to ng/mL |
| GC-MS (with Derivatization) | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.[3] | Excellent for volatile and thermally stable derivatives. High chromatographic resolution. | Limited to analytes that can be volatilized. Derivatization is often necessary. | pg/mL to ng/mL |
| Direct Inlet Mass Spectrometry (DIMS) | Direct introduction of the sample into the mass spectrometer without prior chromatographic separation.[8] | Rapid analysis. Minimal sample preparation. | Ion suppression can be a significant issue.[8] Inability to separate isomers.[8] | ng/mL to µg/mL |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions based on their size and shape in the gas phase prior to mass analysis.[9] | Can separate isobaric and isomeric compounds.[8][9] Reduces spectral complexity.[8] | Not as widely available as standard LC-MS. | ng/mL |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | In-situ monitoring of fluorine-containing compounds.[10] | Non-destructive. Provides real-time reaction monitoring.[10] Quantitative. | Lower sensitivity compared to mass spectrometry. Requires higher concentrations. | µg/mL to mg/mL |
Recommended Analytical Workflow: Derivatization followed by LC-MS/MS
A robust and sensitive method for the analysis of this compound involves derivatization with a suitable agent, followed by LC-MS/MS analysis. 2-nitrophenylhydrazine is a recommended derivatizing agent as its derivatives exhibit strong UV absorbance, which can aid in method development, and are amenable to mass spectrometric detection.[4][5]
Experimental Protocols
Derivatization Protocol (using 2-nitrophenylhydrazine)
This protocol is a general guideline and should be optimized for the specific reaction mixture.
-
Sample Preparation : Immediately after collection, quench a known volume of the reaction mixture by diluting it in a cold, aprotic, and non-nucleophilic solvent (e.g., acetonitrile) to minimize degradation of the analyte.
-
Derivatization Reaction :
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.[1]
-
To the quenched reaction mixture aliquot, add an excess of the 2-nitrophenylhydrazine solution.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.[1][4][5] The reaction progress can be monitored by HPLC-UV if necessary.
-
-
Final Sample Preparation :
-
Dilute the derivatized sample to a suitable concentration for LC-MS analysis with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
LC-MS/MS Method Protocol
-
Liquid Chromatography :
-
Column : A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A generic gradient could be 5-95% B over 5 minutes, followed by a wash and re-equilibration step. The gradient should be optimized to ensure separation from other reaction components.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometry :
-
Ionization Source : Electrospray Ionization (ESI), operated in both positive and negative ion modes during method development to determine the optimal polarity for the derivative.
-
Detection Mode : Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for quantitative analysis. This requires initial experiments to determine the precursor and product ions of the derivatized this compound.
-
Ion Source Parameters : Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the target analyte and minimize in-source fragmentation.[11]
-
Conclusion
The analysis of this compound reaction mixtures presents analytical challenges due to the high reactivity of the analyte. A derivatization-based LC-MS/MS approach offers a sensitive, selective, and robust solution for the accurate quantification and characterization of this compound. While other techniques such as GC-MS and direct analysis methods have their merits, the versatility and performance of LC-MS/MS make it a superior choice for most research and development applications. Careful method development, particularly for the derivatization step and mass spectrometry parameters, is crucial for achieving reliable results.
References
- 1. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 2. ddtjournal.com [ddtjournal.com]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. Challenges in the Analysis of Gangliosides by LC-MS | CHIMIA [chimia.ch]
Comparative Kinetic Analysis of 4,4,4-Trifluorocrotonoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4,4,4-Trifluorocrotonoyl chloride with common nucleophiles. Due to the limited availability of direct kinetic data for this specific compound, this guide leverages data from its non-fluorinated analog, crotonoyl chloride, and established principles of physical organic chemistry to predict and compare its reactivity. The strong electron-withdrawing nature of the trifluoromethyl group is a key determinant of the reactivity of this compound.
I. Introduction to Acyl Chloride Reactivity
Acyl chlorides are highly reactive carboxylic acid derivatives that readily undergo nucleophilic acyl substitution.[1][2] The reaction proceeds via a tetrahedral intermediate, and the rate is influenced by both the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion). Factors that increase the partial positive charge on the carbonyl carbon will enhance the rate of nucleophilic attack.
II. The Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[3] This inductive effect significantly increases the electrophilicity of the adjacent carbonyl carbon in this compound compared to its non-fluorinated counterpart, crotonoyl chloride. This heightened electrophilicity is expected to lead to a significant increase in the rates of reaction with nucleophiles.
III. Comparative Kinetic Data (Predicted)
Table 1: Predicted Relative Reaction Rates with Various Nucleophiles
| Nucleophile | Crotonoyl Chloride (Relative Rate) | This compound (Predicted Relative Rate) | Expected Rate Enhancement Factor |
| Aniline | 1 | > 10 | Significant |
| Methanol | 1 | > 10 | Significant |
| Water (Hydrolysis) | 1 | > 10 | Significant |
Table 2: Predicted Activation Energy Comparison
| Reaction | Crotonoyl Chloride (Typical Activation Energy Range, kJ/mol) | This compound (Predicted Activation Energy Range, kJ/mol) |
| Aminolysis | 40 - 60 | < 40 |
| Alcoholysis | 50 - 70 | < 50 |
| Hydrolysis | 60 - 80 | < 60 |
Note: The values for this compound are predictions based on the expected electronic effects of the -CF₃ group and are intended for comparative purposes.
IV. Experimental Protocols for Kinetic Studies
The reactions of acyl chlorides are often fast, necessitating specialized techniques for accurate kinetic measurements.[4][5][6][7]
A. General Experimental Workflow
A typical workflow for studying the kinetics of a reaction between an acyl chloride and a nucleophile is as follows:
Caption: General workflow for kinetic analysis of fast reactions.
B. Stopped-Flow Spectroscopy
For reactions with half-lives in the millisecond range, stopped-flow spectroscopy is a suitable technique.
Protocol:
-
Solution Preparation: Prepare solutions of this compound and the nucleophile in a suitable inert solvent (e.g., acetonitrile, dichloromethane) at known concentrations.
-
Instrument Setup: Use a stopped-flow instrument equipped with a UV-Vis or fluorescence detector. Thermostat the syringes and mixing chamber to the desired reaction temperature.
-
Rapid Mixing: The reactant solutions are rapidly driven from syringes into a mixing chamber.
-
Data Acquisition: The flow is abruptly stopped, and the change in absorbance or fluorescence of a reactant or product is monitored over time. The data is collected as a time-course trace.
-
Data Analysis: The rate constant is determined by fitting the kinetic trace to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess).
C. Quenched-Flow Method
This method is useful when direct spectroscopic monitoring is not feasible.
Protocol:
-
Rapid Mixing: Reactants are mixed as in the stopped-flow method.
-
Reaction Quenching: After a specific time, the reaction is quenched by adding a chemical quenching agent that rapidly stops the reaction.
-
Analysis: The composition of the quenched mixture is analyzed using techniques like chromatography (HPLC, GC) or NMR spectroscopy to determine the concentration of reactants and products.
-
Time Course Construction: The experiment is repeated for different reaction times to construct a concentration versus time profile.
-
Kinetic Analysis: The rate constant is determined from the concentration-time data.
V. Logical Relationships: The Role of the Trifluoromethyl Group
The electron-withdrawing nature of the trifluoromethyl group is central to the enhanced reactivity of this compound.
Caption: Comparison of electronic effects on reactivity.
VI. Conclusion
While direct kinetic data for the reactions of this compound is scarce, a strong theoretical and comparative basis predicts its significantly enhanced reactivity towards nucleophiles compared to crotonoyl chloride. The powerful electron-withdrawing trifluoromethyl group drastically increases the electrophilicity of the carbonyl carbon, leading to faster reaction rates. Researchers and professionals in drug development can utilize this understanding to anticipate the reactivity of this and similar fluorinated compounds in synthetic and biological contexts. The experimental protocols outlined provide a framework for obtaining precise kinetic data for these rapid reactions.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]
Comparative Biological Activity of 4,4,4-Trifluorocrotonoyl Chloride Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4,4,4-Trifluorocrotonoyl chloride derivatives, with a focus on their potential as enzyme inhibitors. While direct comparative studies on a broad range of this compound derivatives are limited in publicly available literature, this guide presents a detailed analysis of a closely related and exemplary class of compounds: 2-trifluoromethyl acrylamide derivatives, which share key structural features and reactivity patterns.
The introduction of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability and binding affinity to biological targets, making trifluoromethyl-containing compounds highly valuable in drug discovery. Derivatives of this compound, which possess a reactive acrylamide "warhead," are of particular interest for their potential to act as covalent inhibitors of enzymes, a mechanism that can lead to high potency and prolonged duration of action.
This guide focuses on the well-documented activity of 2-trifluoromethyl acrylamide derivatives as inhibitors of Protein Disulfide Isomerase (PDI), a critical enzyme in protein folding and a promising target for anti-thrombotic therapies.
Quantitative Comparison of PDI Inhibitory Activity
A series of 2-trifluoromethyl acrylamide derivatives were synthesized and evaluated for their ability to inhibit PDI. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. A lower IC50 value indicates a more potent inhibitor.
| Compound ID | Structure | PDI Inhibition IC50 (μM)[1] |
| Reference | PACMA31 | Potent reference inhibitor |
| 2d | 2-trifluoromethyl acrylamide core | Potent PDI inhibition |
| 14d | Optimized 2-trifluoromethyl acrylamide derivative | 0.48 ± 0.004 |
Note: Specific structures for all compared derivatives were not publicly available in the cited literature. The table highlights the most potent derivative (14d) for which a specific IC50 value was provided.
The data clearly indicates that the 2-trifluoromethyl acrylamide scaffold is a promising starting point for the development of potent PDI inhibitors. Through structural optimization, derivatives such as 14d were developed, demonstrating significantly improved enzyme inhibition with an IC50 value in the sub-micromolar range.[1] Further biological evaluations revealed that compound 14d can suppress platelet aggregation and thrombus formation by attenuating GPIIb/IIIa activation, without causing significant cytotoxicity.[1]
Experimental Protocols
A detailed understanding of the methodologies used to assess the biological activity of these compounds is crucial for reproducing and building upon these findings.
Protein Disulfide Isomerase (PDI) Inhibition Assay:
The inhibitory activity of the 2-trifluoromethyl acrylamide derivatives against PDI was determined using an enzymatic assay. The general steps are as follows:
-
Enzyme and Substrate Preparation: Recombinant human PDI enzyme is purified. A suitable substrate for PDI, such as scrambled insulin, is prepared.
-
Inhibition Reaction: The PDI enzyme is pre-incubated with varying concentrations of the test compounds (the 2-trifluoromethyl acrylamide derivatives) for a specific period to allow for potential covalent modification.
-
Enzymatic Reaction: The substrate (e.g., scrambled insulin) and a reducing agent (e.g., dithiothreitol, DTT) are added to the enzyme-inhibitor mixture. PDI catalyzes the reduction of disulfide bonds in the substrate, leading to its aggregation.
-
Detection: The aggregation of the substrate is monitored over time by measuring the increase in absorbance at a specific wavelength (e.g., 650 nm) using a spectrophotometer.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
Diagram of the Experimental Workflow for PDI Inhibition Assay:
Caption: Workflow for determining the PDI inhibitory activity of test compounds.
Proposed Signaling Pathway of PDI Inhibition in Anti-Thrombosis:
Caption: Inhibition of PDI by 2-trifluoromethyl acrylamide derivatives prevents platelet aggregation.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
